Benzyl isopropenyl ether
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-1-en-2-yloxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340037 | |
| Record name | Benzyl isopropenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32783-20-3 | |
| Record name | Benzyl isopropenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Benzyl Isopropenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl isopropenyl ether, also known as 2-(benzyloxy)prop-1-ene, is an enol ether of significant interest in organic synthesis. It serves as a versatile protecting group for hydroxyl functionalities and as a precursor in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical and spectroscopic properties, and a detailed experimental protocol based on established chemical principles.
Introduction
Enol ethers are a class of organic compounds containing an alkene directly attached to an ether oxygen. Their unique electronic structure imparts reactivity that makes them valuable intermediates in organic synthesis, participating in reactions such as hydrolysis, cycloadditions, and polymerization. This compound incorporates the benzyl protecting group, which is prized for its stability under a range of conditions and its facile removal by hydrogenolysis. The isopropenyl moiety provides a masked ketone functionality (acetone), which can be revealed under acidic conditions. This combination makes this compound a useful reagent, particularly in complex molecule synthesis where selective protection and deprotection of hydroxyl groups are paramount.
The primary route for the synthesis of ethers is the Williamson ether synthesis, a robust and widely applicable SN2 reaction between an alkoxide and a primary alkyl halide. For this compound, this involves the reaction of a benzyl halide with the enolate of acetone.
Synthesis of this compound
The most common and direct method for synthesizing this compound is via the Williamson ether synthesis. This involves the in situ generation of the potassium enolate of acetone, which then acts as a nucleophile, attacking a benzyl halide such as benzyl bromide.
Reaction Scheme:
A strong, non-nucleophilic base is required to deprotonate acetone to form the corresponding enolate. Potassium hydride (KH) or sodium hydride (NaH) are commonly employed for this purpose in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The resulting alkoxide then displaces the bromide ion from benzyl bromide in a classic SN2 reaction to form the target enol ether.
Properties of this compound
A summary of the known physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32783-20-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Physical State | Liquid | [2] |
| Color | Colorless | [2] |
| Specific Gravity | 0.96 g/cm³ | [2] |
| Refractive Index | 1.51 | [2] |
| Boiling Point | 192 °C | |
| Flash Point | 71 °C |
Table 2: Spectroscopic Data for this compound
| Technique | Peak/Shift (δ / cm⁻¹) | Assignment/Description |
| ¹H NMR (CDCl₃) | ~7.35 (m, 5H) | Aromatic protons (C₆H₅) |
| ~4.75 (s, 2H) | Benzylic protons (-O-CH₂-Ph) | |
| ~4.20 (s, 1H) | Vinylic proton (=CH₂) | |
| ~4.05 (s, 1H) | Vinylic proton (=CH₂) | |
| ~1.95 (s, 3H) | Methyl protons (-CH₃) | |
| ¹³C NMR (CDCl₃) | ~160.0 | Quaternary vinylic carbon (=C-O) |
| ~137.5 | Aromatic quaternary carbon (C-CH₂) | |
| ~128.5 | Aromatic C-H | |
| ~127.8 | Aromatic C-H | |
| ~127.6 | Aromatic C-H | |
| ~85.0 | Vinylic carbon (=CH₂) | |
| ~70.0 | Benzylic carbon (-O-CH₂) | |
| ~20.0 | Methyl carbon (-CH₃) | |
| IR Spectroscopy | ~3030 | Aromatic C-H Stretch |
| ~2920 | Aliphatic C-H Stretch | |
| ~1660 | C=C Alkene Stretch | |
| ~1250 | C-O Ether Stretch (Aryl Alkyl Ether) | |
| ~1050 | C-O Ether Stretch |
Note: NMR chemical shifts are approximate and based on typical values for similar structures. They should be confirmed by experimental data.
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from the standard Williamson ether synthesis protocol for benzyl ethers.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Benzyl bromide (BnBr)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with sodium hydride (1.2 equivalents), carefully washed with anhydrous hexanes to remove the mineral oil, and then suspended in anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetone (1.0 equivalent) is added dropwise to the stirred suspension via a syringe. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the acetone enolate is formed.
-
Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water (2x) and brine (1x).
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualization of Synthesis Workflow
The logical flow of the experimental protocol can be visualized as a straightforward sequence of chemical operations.
Conclusion
This compound is a valuable synthetic intermediate whose preparation can be reliably achieved through the Williamson ether synthesis. By generating the enolate of acetone with a strong base and subsequently alkylating with benzyl bromide, this enol ether can be accessed in a straightforward manner. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the successful synthesis, characterization, and application of this versatile compound in their work.
References
An In-depth Technical Guide to Benzyl Isopropenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl isopropenyl ether, a valuable reagent in organic synthesis, particularly as a protecting group for hydroxyl functionalities. This document details its chemical identity, physical and spectral properties, and provides experimental protocols for its synthesis and application.
Chemical Identity and Structure
This compound, also known as 2-benzyloxy-1-propene, is an organic compound used in synthetic chemistry. Its unique structure, featuring a benzyl group attached to an isopropenyl ether moiety, makes it a useful tool for the temporary protection of alcohol groups.
Chemical Structure:
An In-depth Technical Guide on Benzyl Isopropenyl Ether as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, application, and experimental protocols related to the use of benzyl isopropenyl ether as a protecting group for alcohols. This methodology, while less common than traditional benzylation with benzyl halides, offers a valuable alternative under specific synthetic contexts. The resulting protecting group is a benzyl ether, known for its high stability across a wide range of chemical conditions.[1][2][3]
Core Concepts and Mechanism of Action
The use of this compound for the protection of alcohols results in the formation of a benzyl ether. Benzyl ethers are valued for their robustness, being stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2][3] This stability makes them suitable for multi-step syntheses where diverse reagents are employed.[1][3]
1.1. Mechanism of Protection
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction. The mechanism involves the following key steps:
-
Protonation of the Ether: An acid catalyst protonates the isopropenyl group of the this compound. This activation step makes the terminal carbon of the double bond highly electrophilic.
-
Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile, attacking the electrophilic carbon. This step forms a new carbon-oxygen bond and results in an oxonium ion intermediate.
-
Deprotonation: A weak base in the reaction mixture removes the proton from the oxonium ion, yielding the neutral protected alcohol (now a benzyl ether) and regenerating the acid catalyst. Acetone is formed as a byproduct of this transformation.
1.2. Mechanism of Deprotection
The cleavage of the benzyl ether to regenerate the free alcohol is most commonly achieved through catalytic hydrogenolysis.[4][5][6][7]
-
Catalyst Activation: A palladium on carbon (Pd/C) catalyst is typically used.[4][6][7]
-
Reaction on Catalyst Surface: The benzyl ether adsorbs onto the surface of the palladium catalyst.
-
Hydrogenolysis: In the presence of a hydrogen source (e.g., hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate), the benzylic carbon-oxygen bond is cleaved.[4][5][8]
-
Product Formation: This cleavage results in the formation of the desired alcohol and toluene as a byproduct.[4][5]
This deprotection method is advantageous because it occurs under neutral conditions, preserving many other functional groups.[7][9] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes and alkynes.[2]
Quantitative Data Summary
The efficiency of benzyl ether formation and cleavage is highly dependent on the substrate and reaction conditions. The following table summarizes representative data for benzyl protection and deprotection reactions.
| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |
| Primary Alcohol | BnBr, NaH, DMF, 0 °C to RT | >90 | H₂, 10% Pd/C, EtOH, RT | Quantitative | [3] |
| Secondary Alcohol | BnBr, KOH (solid), solvent-free | 90-96 | H₂, 10% Pd/C, MeOH | High | [10] |
| Phenol | BnCl, K₂CO₃, Acetone, Reflux | High | H₂, 5% Rh/Al₂O₃, MeOH | Selective | [4] |
| Hindered Alcohol | 2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene, 90 °C | 70-95 | Na, NH₃ (liquid) | High | [2][11] |
Experimental Protocols
3.1. General Protocol for Alcohol Protection with Benzyl Bromide (Illustrative for Benzyl Ether Formation)
This protocol describes a standard method for forming benzyl ethers, which is the product of using this compound.
-
Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.[3]
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2. General Protocol for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[7]
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6][7]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[7]
-
Purge the reaction vessel with hydrogen gas (H₂) or establish a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms described in this guide.
Caption: Overall workflow for using a benzyl protecting group.
Caption: Mechanism of alcohol protection with this compound.
Caption: Mechanism of benzyl ether deprotection via hydrogenolysis.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. ias.ac.in [ias.ac.in]
- 11. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Isopropenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl isopropenyl ether, a member of the ether chemical class, serves as a valuable reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities. Its unique structural combination of a benzyl group and an isopropenyl moiety imparts specific reactivity and stability characteristics that are leveraged in complex multi-step syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications and safety considerations. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a colorless liquid under standard conditions.[1] It is characterized by its solubility in organic solvents such as acetone and benzene.[2] The compound is stable under proper storage conditions, which typically involve refrigeration.[2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | prop-1-en-2-yloxymethylbenzene | [2] |
| CAS Number | 32783-20-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 192 °C | [2] |
| Density | 0.96 g/cm³ | [1][2] |
| Refractive Index | 1.51 | [1] |
| Solubility | Soluble in acetone and benzene | [2] |
| Storage Temperature | 0-10 °C (Refrigerated) | [2][3] |
Chemical Reactivity and Stability
This compound's chemical behavior is dictated by the functionalities present in its structure: the ether linkage, the benzyl group, and the isopropenyl group.
-
Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions.
-
Benzyl Group: The benzyl group makes the ether susceptible to cleavage via catalytic hydrogenolysis.[5][6] This is a common method for deprotection in organic synthesis, yielding the parent alcohol and toluene.[6]
-
Isopropenyl Group: The double bond in the isopropenyl group can undergo typical alkene reactions, such as addition reactions with electrophiles.
The compound is reported to be stable under proper conditions.[3] It is incompatible with strong oxidizing agents.[3]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis (Representative Protocol)
This protocol is a representative example based on the well-established Williamson ether synthesis.[8][9]
Objective: To synthesize this compound from a suitable alkoxide and a benzyl halide.
Materials:
-
Isopropenyl alcohol (or a suitable precursor to the isopropenoxide)
-
A strong base (e.g., sodium hydride (NaH), potassium hydride (KH))[9]
-
Benzyl bromide or benzyl chloride[10]
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[5]
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropenyl alcohol in the chosen anhydrous aprotic solvent. Cool the solution in an ice bath (0 °C). Add the strong base (e.g., NaH) portion-wise to the solution. Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature to ensure complete formation of the isopropenoxide.
-
Ether Formation: Cool the alkoxide solution back to 0 °C. Add benzyl bromide or benzyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts and wash them with brine.
-
Purification: Dry the combined organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Spectral data for this compound is available in public databases.[2][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the C-O-C stretch of the ether and the C=C stretch of the isopropenyl group.[2]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
-
Gas Chromatography (GC): GC can be used to assess the purity of the synthesized product.[1]
Mandatory Visualizations
Williamson Ether Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an ether, such as this compound, via the Williamson ether synthesis.
Caption: General workflow for Williamson ether synthesis.
Applications in Synthesis
The primary application of benzyl ethers, including this compound, in organic synthesis is as a protecting group for hydroxyl moieties .[5][12] The benzyl group is robust and stable under a wide range of reaction conditions, including acidic and basic media, making it a reliable choice for multi-step syntheses.[13] Its key advantage is the ability to be selectively removed under mild, neutral conditions via catalytic hydrogenolysis, which is orthogonal to the deprotection conditions for many other common protecting groups like silyl ethers and acetals.[6][13]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or face shield), and protective clothing.[3][4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3] Take measures to prevent the buildup of electrostatic charge.[3]
-
Storage: Store in a tightly closed container in a refrigerator (0-10 °C).[2][3] Store away from incompatible materials such as oxidizing agents.[3]
-
First Aid:
-
Inhalation: Remove the victim to fresh air. Seek medical attention if you feel unwell.[3]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Seek medical attention.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
- 1. Isopropylbenzyl ether synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H12O | CID 560989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.in [brainly.in]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. google.com [google.com]
- 11. This compound(32783-20-3) MS [m.chemicalbook.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
Benzyl Isopropenyl Ether: A Technical Guide to its Use as an Acid-Labile Alcohol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in pharmaceuticals and natural products, often requires temporary masking to prevent unwanted side reactions. This technical guide provides an in-depth review of benzyl isopropenyl ether (systematically known as 2-benzyloxypropene) as a reagent for the formation of the 2-benzyloxypropan-2-yl (BOP) ether, an acid-labile protecting group for alcohols. This document details the synthesis of the reagent, protocols for alcohol protection and deprotection, quantitative data on reaction efficiency, and the stability profile of the BOP group, offering a comprehensive resource for chemists in research and development.
Introduction to Acetal-Based Protecting Groups
Protecting groups are reversibly installed moieties that mask the inherent reactivity of a functional group, allowing for chemical transformations elsewhere in the molecule.[1] Acetal-type protecting groups, such as the tetrahydropyranyl (THP) ether, are particularly valuable due to their ease of installation under acidic conditions and, critically, their stability in neutral to strongly basic environments.[2][3] This stability makes them orthogonal to many common synthetic reagents, including organometallics, hydrides, and strong bases. The 2-benzyloxypropan-2-yl (BOP) group, formed from this compound, is a member of this class, functioning as a specialized acetal that offers distinct advantages in specific synthetic contexts.
Synthesis of this compound (2-Benzyloxypropene)
The protecting agent, this compound, is not as commonly available as reagents like dihydropyran but can be synthesized in the laboratory. A prevalent method is the acid-catalyzed alcohol exchange reaction between benzyl alcohol and an inexpensive isopropenyl ether, such as 2-methoxypropene.
Experimental Protocol: Synthesis of 2-Benzyloxypropene
This protocol describes a representative acid-catalyzed synthesis.
Materials:
-
Benzyl alcohol
-
2-Methoxypropene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5–1 mol%).
-
Add 2-methoxypropene (1.5–2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of benzyl alcohol. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding anhydrous potassium carbonate to neutralize the acid catalyst.
-
Stir the mixture for 30 minutes, then filter to remove the solids.
-
The filtrate, containing the product, methanol byproduct, and excess reagents, is concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure 2-benzyloxypropene.
Protection of Alcohols as BOP Ethers
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the double bond of the enol ether. This reaction forms a stable tertiary ether linkage, effectively masking the hydroxyl group.
General Experimental Protocol: Protection of an Alcohol
The following is a general procedure for the protection of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
2-Benzyloxypropene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add 2-benzyloxypropene (1.2–1.5 eq).
-
Add a catalytic amount of TsOH·H₂O (0.5–2 mol%) or PPTS (5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure BOP-protected alcohol.
Data Summary: Reaction Yields
The BOP protecting group is effective for a range of alcohol types, with yields generally being high.
| Substrate (Alcohol Type) | Catalyst | Typical Yield | Reference |
| 2'-Deoxythymidine (Secondary) | TsOH·H₂O | Good to Excellent | [4] |
| Primary Alcohols (e.g., 1-Octanol) | TsOH·H₂O | >90% (Estimated) | General Acetal Chemistry |
| Secondary Alcohols (e.g., Cyclohexanol) | TsOH·H₂O | >90% (Estimated) | General Acetal Chemistry |
| Tertiary Alcohols | TsOH·H₂O | Moderate to Good | General Acetal Chemistry |
Stability Profile of the BOP Protecting Group
The utility of a protecting group is defined by its stability under various reaction conditions. The BOP group, as a ketal, is stable to a wide array of non-acidic reagents.
| Reagent Class | Condition / Specific Reagent | Stability |
| Bases | NaOH, KOH, NaH, K₂CO₃, LDA, n-BuLi | Stable |
| Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable[2][3][5] |
| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable[2] |
| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin Periodinane | Stable |
| Acids | Mild Aqueous Acid (e.g., AcOH), PPTS, TsOH | Labile [4] |
| Catalytic Hydrogenolysis | H₂, Pd/C | Labile (Benzyl Moiety) |
Deprotection of BOP Ethers
The BOP group is readily cleaved under mild acidic conditions, regenerating the parent alcohol. The byproducts of the cleavage are benzyl alcohol and acetone. A common and mild method for this transformation is alcoholysis catalyzed by pyridinium p-toluenesulfonate (PPTS).[2][3]
General Experimental Protocol: Deprotection of a BOP Ether
Materials:
-
BOP-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BOP-protected alcohol (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of PPTS (10–20 mol%).
-
Stir the solution at room temperature or with gentle warming (e.g., 40-50 °C) to facilitate the reaction.
-
Monitor the deprotection by TLC until the starting material is consumed. This typically takes 2–6 hours.
-
Once complete, cool the reaction to room temperature and neutralize the catalyst by adding saturated aqueous NaHCO₃ solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure, deprotected alcohol.
Conclusion
The 2-benzyloxypropan-2-yl (BOP) group, installed via this compound, serves as a valuable acid-labile protecting group for alcohols. Its key strengths lie in its stability towards a wide range of basic, nucleophilic, and reductive conditions, allowing for broad compatibility in complex synthetic routes. The mild acidic conditions required for its removal, coupled with the generally high yields of both protection and deprotection steps, make it a useful alternative to other acetal-based protecting groups. This guide provides the fundamental data and protocols necessary for the effective implementation of the BOP protecting group in sophisticated organic synthesis.
References
- 1. Enol ether - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Benzyl Ether: A Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and stereoselectivity. Among the arsenal of protecting groups for hydroxyl functionalities, the benzyl ether stands out as a robust and versatile tool, indispensable in the synthesis of complex molecules, from pharmaceuticals to oligosaccharides. Its widespread use stems from a favorable combination of stability across a broad spectrum of reaction conditions and the availability of multiple, reliable methods for its mild removal. This technical guide provides a comprehensive overview of the core principles of benzyl ether chemistry, including its preparation, cleavage, and strategic application in contemporary organic synthesis.
Introduction to Benzyl Ethers as Protecting Groups
The benzyl group (Bn), chemically a phenylmethyl group, is introduced to a hydroxyl moiety to form a benzyl ether (R-OBn). This transformation effectively masks the reactivity of the alcohol, rendering it inert to a variety of reagents and reaction conditions that would otherwise lead to undesired side reactions. Benzyl ethers are notably stable to both acidic and basic conditions, as well as many oxidizing and reducing agents, making them a reliable choice during complex synthetic sequences.[1][2]
The true utility of the benzyl ether lies in the array of methods available for its selective removal, a process known as debenzylation. This orthogonality allows for the deprotection of the hydroxyl group at a desired stage of the synthesis without affecting other sensitive functional groups. The most common cleavage method is catalytic hydrogenolysis, which proceeds under mild conditions.[1] This unique combination of stability and selective lability has cemented the benzyl ether's role as a cornerstone of protecting group strategy.
Preparation of Benzyl Ethers
The formation of a benzyl ether can be accomplished through several reliable methods, the choice of which is often dictated by the substrate's sensitivity to acidic or basic conditions and the desired level of selectivity.
Williamson Ether Synthesis
The most traditional and widely employed method for synthesizing benzyl ethers is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic benzyl halide (typically benzyl bromide or chloride).[3][4]
Reaction Scheme: R-OH + Base → R-O⁻ M⁺ R-O⁻ M⁺ + Bn-X → R-OBn + M⁺X⁻ (where Bn = Benzyl, X = Halogen, M = Metal Cation)
The choice of base is crucial and depends on the alcohol's acidity and the presence of other functional groups. Strong bases like sodium hydride (NaH) are commonly used for simple alcohols.[3] For more sensitive substrates or when selectivity is required, milder bases such as silver oxide (Ag₂O) can be employed.[3]
Acid-Catalyzed Benzylation
For substrates that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative. Benzyl trichloroacetimidate, when activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), serves as an excellent benzylating agent.[3][5] This method is particularly useful in carbohydrate chemistry where substrates often contain acid-labile protecting groups.[6]
Benzylation Under Neutral Conditions
To circumvent the limitations of both strongly acidic and basic conditions, methods for benzylation under neutral conditions have been developed. Reagents such as 2-benzyloxy-1-methylpyridinium triflate allow for the formation of benzyl ethers upon warming, offering a mild alternative for highly sensitive and complex substrates.[7][8]
Quantitative Data on Benzyl Ether Formation
The following table summarizes quantitative data for various methods of benzyl ether synthesis, providing a comparative overview of their efficiency under different conditions.
| Method | Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Williamson Ether Synthesis | n-Decanol | Benzyl Bromide | KOH (solid) | None | RT | 20 | 94 | [9] |
| Williamson Ether Synthesis | Benzyl Alcohol | Benzyl Bromide | KOH (solid) | None | RT | 35 | 81 | [9] |
| Williamson Ether Synthesis | Cholesterol | Benzyl Bromide | KOH (solid) | None | RT | 16 | 86 | [9] |
| Acid-Catalyzed | Various Alcohols | Benzyl Trichloroacetimidate | TMSOTf or TfOH | CH₂Cl₂ | 0 to RT | 24 | 39-65 | [10] |
| Neutral Conditions | Monoglyme | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 93 | [11] |
| Neutral Conditions | Roche Ester | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 91 | [11] |
| Neutral Conditions | N-Boc-Serine Methyl Ester | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 84 | [11] |
Deprotection of Benzyl Ethers
The selective cleavage of benzyl ethers is a critical step in synthetic campaigns. A variety of methods are available, each with its own set of advantages and substrate compatibility.
Catalytic Hydrogenolysis
The most common and often preferred method for debenzylation is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond of the benzyl ether, yielding the free alcohol and toluene as a byproduct.[1][11] The reaction is typically clean, high-yielding, and proceeds under mild, neutral conditions.[12]
Catalytic Transfer Hydrogenation (CTH)
A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, generates hydrogen in situ in the presence of a catalyst like Pd/C.[7][13] CTH is particularly advantageous as it does not require specialized high-pressure hydrogenation equipment and can often be performed at room temperature.[13]
Oxidative Cleavage
For molecules containing functional groups that are sensitive to reduction, such as alkenes or alkynes, oxidative cleavage methods provide an orthogonal deprotection strategy. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] The reactivity of benzyl ethers towards DDQ can be enhanced by visible light irradiation, allowing for the cleavage of simple benzyl ethers under mild conditions.[13][14] This visible-light-mediated approach expands the utility of benzyl ethers as temporary protecting groups.[1][14]
Lewis and Brønsted Acid Cleavage
Strong acids, such as hydrogen bromide (HBr) or boron trichloride (BCl₃), can also be used to cleave benzyl ethers.[2] However, this method is limited to substrates that can tolerate harsh acidic conditions.
Quantitative Data on Benzyl Ether Deprotection
The following table provides a comparison of different debenzylation methods with respect to their reaction conditions and yields.
| Method | Substrate Type | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis | General Benzyl Ethers | H₂, 10% Pd/C | EtOH or MeOH | RT | Varies | High | [2][11] |
| Catalytic Transfer Hydrogenation | N-Benzyl Amines | HCOONH₄, 10% Pd/C | MeOH | Reflux | 10-20 min | 76-95 | [15][16] |
| Catalytic Transfer Hydrogenation | Protected Glucose | HCOONH₄, 10% Pd/C | MeOH or EtOH | RT | Varies | High | [13] |
| Oxidative Cleavage (Visible Light) | Carbohydrate Benzyl Ethers | DDQ, hν (525 nm) | CH₂Cl₂/H₂O | RT | 2 h | 53-96 | [1][17] |
| Oxidative Cleavage | Rhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 0 to RT | 1.5-4 h | 74-78 | [18] |
| Acid Cleavage | General Benzyl Ethers | BCl₃, Pentamethylbenzene | Varies | Low | Varies | Varies | [3] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of Benzyl Ethers
This protocol is a representative example for the synthesis of benzyl ethers from alcohols using solid potassium hydroxide without a solvent.[9]
-
Reactant Mixture: In a suitable reaction vessel, combine the alcohol (1 mmol) and powdered potassium hydroxide (5 mmol).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.5 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Catalytic Transfer Hydrogenation for Debenzylation
This protocol describes a widely used method for the removal of benzyl ethers using ammonium formate and palladium on carbon.[13][15]
-
Reaction Setup: Dissolve the benzyl-protected substrate (1 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol. The product can be further purified by column chromatography or recrystallization if necessary.
General Procedure for Visible-Light-Mediated Oxidative Cleavage of Benzyl Ethers with DDQ
This protocol outlines the deprotection of benzyl ethers using DDQ under visible light irradiation.[1][14]
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl ether (100 µmol) in a mixture of dichloromethane (CH₂Cl₂) (5 mL) and water (50 µL).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).
-
Irradiation: Irradiate the reaction mixture with a 525 nm light source (e.g., green LED) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with CH₂Cl₂ and quench with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualization of Key Processes
Williamson Ether Synthesis Workflow
Caption: Workflow of the Williamson ether synthesis for benzyl ether formation.
Catalytic Transfer Hydrogenation Debenzylation Pathway
Caption: Pathway for debenzylation via catalytic transfer hydrogenation.
Orthogonal Protecting Group Strategy in Oligosaccharide Synthesis
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 17. researchgate.net [researchgate.net]
- 18. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl isopropenyl ether stability in common organic solvents
An In-depth Technical Guide on the Stability of Benzyl Isopropenyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a chemical compound incorporating both a benzyl ether and a vinyl ether moiety. This dual functionality dictates its stability profile, rendering it susceptible to specific degradation pathways, primarily under acidic conditions, while remaining relatively stable in neutral and basic environments. This technical guide provides a comprehensive overview of the stability of this compound in common organic solvents, details its primary decomposition pathways, and offers detailed experimental protocols for stability assessment. Due to the scarcity of published quantitative stability data for this specific molecule, representative data is presented to illustrate expected stability trends.
Core Stability Profile
The stability of this compound is predominantly governed by the high reactivity of the vinyl ether group towards acid-catalyzed hydrolysis. In contrast, the benzyl ether linkage is significantly more robust, though it can be cleaved under specific, more forceful conditions.
-
Acidic Conditions: this compound is highly sensitive to acidic conditions. Even trace amounts of acid can catalyze the hydrolysis of the vinyl ether bond, leading to the formation of acetone and benzyl alcohol. The reaction is typically rapid, and the rate is dependent on the acid concentration, temperature, and the solvent's polarity and protic nature.
-
Neutral and Basic Conditions: Under strictly neutral or basic conditions, this compound is generally stable.[1] The absence of a proton source prevents the initiation of the hydrolytic degradation of the vinyl ether. It is compatible with a range of non-acidic reagents.
-
Oxidative and Reductive Conditions: The benzyl ether group can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C), which would yield toluene and isopropenyl alcohol (which would likely tautomerize to acetone). The vinyl ether double bond may also be susceptible to certain oxidative conditions.
Primary Degradation Pathways
The principal degradation pathway for this compound in the presence of organic solvents, particularly if they contain trace acidic impurities or water, is the hydrolysis of the isopropenyl ether linkage.
Acid-Catalyzed Hydrolysis of the Vinyl Ether
This is the most significant and rapid degradation pathway. The presence of a proton source initiates the reaction.
Mechanism Description:
-
Protonation: The vinyl double bond is protonated by an acid catalyst (H-A), forming a resonance-stabilized carbocation intermediate. The positive charge is stabilized by the adjacent oxygen atom's lone pair.
-
Nucleophilic Attack: A nucleophile, typically water present in the solvent, attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiacetal.
-
Decomposition: The hemiacetal is unstable and rapidly decomposes to form acetone and benzyl alcohol.
Caption: Acid-catalyzed hydrolysis of this compound.
Quantitative Stability Data
Precise, experimentally-derived quantitative stability data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. The following table presents illustrative data based on the known reactivity of vinyl ethers to provide a qualitative and comparative understanding. This data should be considered representative and not absolute.
| Solvent | Condition | Half-life (t½) (Estimated) | Primary Degradation Products |
| Dichloromethane (DCM) | 25°C, Anhydrous, Neutral | > 24 hours | - |
| Dichloromethane (DCM) | 25°C, 0.01% TFA | < 5 minutes | Acetone, Benzyl Alcohol |
| Tetrahydrofuran (THF) | 25°C, Anhydrous, Neutral | > 24 hours | - |
| Tetrahydrofuran (THF) | 25°C, 0.01% TFA | < 10 minutes | Acetone, Benzyl Alcohol |
| Acetonitrile (MeCN) | 25°C, Anhydrous, Neutral | > 24 hours | - |
| Acetonitrile (MeCN) | 25°C, 0.01% TFA | < 15 minutes | Acetone, Benzyl Alcohol |
| Methanol (MeOH) | 25°C, Anhydrous, Neutral | Several hours | Acetone, Benzyl Alcohol, Benzyl methyl ether (minor) |
| Methanol (MeOH) | 25°C, 0.01% TFA | < 1 minute | Acetone, Benzyl Alcohol |
| Toluene | 25°C, Anhydrous, Neutral | > 24 hours | - |
Note: TFA = Trifluoroacetic acid. The stability is highly dependent on the purity of the solvent, particularly the absence of acidic impurities and water. Protic solvents like methanol can participate in the reaction, leading to faster degradation.
Experimental Protocols for Stability Assessment
The following protocols describe methodologies to quantitatively assess the stability of this compound in organic solvents.
Experimental Workflow for Stability Study
Caption: Workflow for assessing this compound stability.
Protocol for Stability Assessment using HPLC
Objective: To quantify the degradation of this compound in a selected organic solvent over time.
Materials:
-
This compound (high purity)
-
HPLC-grade organic solvents (e.g., Dichloromethane, THF, Acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid)
-
Basic quenching solution (e.g., 1% Triethylamine in mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in acetonitrile).
-
Preparation of Test Solutions:
-
For each solvent to be tested, prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).
-
For acid-catalyzed degradation, prepare a parallel set of solutions containing a known concentration of acid (e.g., 0.01% TFA).
-
-
Incubation: Store the test solutions at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for acidic conditions; 0, 1, 4, 8, 24 hours for neutral conditions), withdraw an aliquot of each test solution.
-
Quenching: Immediately dilute the aliquot into a vial containing the quenching solution to neutralize the acid and prevent further degradation during analysis.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound and its potential degradation products (e.g., benzyl alcohol) have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound versus time.
-
Calculate the degradation rate constant and the half-life (t½).
-
Analytical Method for Degradation Product Identification using GC-MS
Objective: To identify the degradation products of this compound.
Procedure:
-
Prepare and incubate the sample as described in the HPLC protocol.
-
After a significant amount of degradation has occurred, take an aliquot of the sample.
-
Dilute the sample in a suitable volatile solvent (e.g., ethyl acetate).
-
Inject the diluted sample into a GC-MS system.
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature ramp to separate volatile components like acetone from less volatile components like benzyl alcohol.
-
Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the degradation products (e.g., acetone and benzyl alcohol).
Conclusion
The stability of this compound in common organic solvents is critically dependent on the presence of acidic species. It is highly labile to acid-catalyzed hydrolysis, which proceeds rapidly to yield acetone and benzyl alcohol. Conversely, under anhydrous neutral or basic conditions, the molecule exhibits good stability. For applications in research and drug development, it is imperative to use anhydrous, non-acidic solvents and to consider the potential for degradation if the subsequent reaction steps involve acidic reagents or conditions. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific solvent systems and conditions.
References
Spectroscopic Profile of Benzyl Isopropenyl Ether: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for benzyl isopropenyl ether (CAS No. 32783-20-3), a valuable reagent in organic synthesis. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (90 MHz, CCl₄)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.28 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |
| 4.63 | Singlet | - | 2H | Methylene protons (-CH₂-) |
| 3.98 | Singlet | - | 2H | Vinylic protons (=CH₂) |
| 1.77 | Singlet | - | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | Quaternary vinylic carbon (>C=) |
| 137.5 | Quaternary aromatic carbon |
| 128.4 | Aromatic CH |
| 127.7 | Aromatic CH |
| 127.6 | Aromatic CH |
| 84.1 | Vinylic carbon (=CH₂) |
| 71.0 | Methylene carbon (-CH₂-) |
| 21.9 | Methyl carbon (-CH₃) |
Table 3: IR Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 2850 | Strong | C-H stretching (aromatic and aliphatic) |
| 1650 | Strong | C=C stretching (vinylic) |
| 1490, 1450 | Medium | C=C stretching (aromatic) |
| 1250 - 1050 | Strong | C-O-C stretching (ether) |
| 880 | Strong | =CH₂ bending (out-of-plane) |
| 730, 690 | Strong | C-H bending (aromatic, out-of-plane) |
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 148 | ~30% | [M]⁺ (Molecular ion) |
| 65 | ~20% | [C₅H₅]⁺ |
| 43 | ~15% | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 105 | ~10% | [C₈H₉]⁺ |
| 77 | ~10% | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), ~0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H and ¹³C NMR Data Acquisition:
-
Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 90 MHz for the provided ¹H NMR data and 22.5 MHz for ¹³C NMR data) is used.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial, especially for quaternary carbons which can have long relaxation times.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.
Data Acquisition:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Procedure: A background spectrum of the clean, empty salt plates is first recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
Data Acquisition:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): A small volume of the prepared solution (typically 1 µL) is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting positively charged ions (the molecular ion and fragment ions) are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Unveiling the Synthesis of Benzyl Isopropenyl Ether: A Technical Guide
Benzyl isopropenyl ether, systematically named 2-(benzyloxy)prop-1-ene, is a significant chemical intermediate in organic synthesis. Its molecular architecture, featuring a benzyl protecting group and a reactive isopropenyl functional group, renders it a versatile building block for the construction of more complex molecules.
A Plausible Synthetic Pathway
The Williamson ether synthesis is a cornerstone method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide.[1] However, the direct application of this method to synthesize an isopropenyl ether using an isopropenyl halide can be inefficient due to competing elimination reactions.[1]
A more effective and widely recognized strategy for the synthesis of isopropenyl ethers is the pyrolysis of a ketal, a transformation also known as the Saucy-Marbet reaction.[2] This methodology can be logically adapted for the preparation of this compound in a two-step process.
Step 1: Acetal Formation
The initial step involves an acid-catalyzed reaction between benzyl alcohol and 2,2-dimethoxypropane. This reaction forms the intermediate precursor, 2-benzyloxy-2-methoxypropane.
Step 2: Elimination (Pyrolysis)
The subsequent step is the elimination of a molecule of methanol from the 2-benzyloxy-2-methoxypropane intermediate to yield the desired this compound. This elimination is typically induced by heat in the presence of an acid catalyst.
Physicochemical and Spectroscopic Data
The known quantitative data for this compound is summarized in the table below.[3][4][5]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [4] |
| CAS Number | 32783-20-3[4] |
| Appearance | Colorless to Yellow to Green clear liquid[5] |
| Purity (typical) | >97.0% (GC)[5] |
| ¹³C NMR Spectra | Data available[3] |
| GC-MS | NIST Number: 236765[3] |
| IR Spectra (Vapor Phase) | Data available[3] |
Proposed Experimental Protocol
The following protocol is a proposed method for the synthesis of this compound, grounded in the established principles of acetal formation and subsequent thermal elimination.
Materials and Reagents
-
Benzyl alcohol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard organic synthesis glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)
-
Heating mantle with magnetic stirring
-
Rotary evaporator
Step 1: Synthesis of 2-Benzyloxy-2-methoxypropane (Intermediate Acetal)
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol and a molar excess of 2,2-dimethoxypropane in anhydrous toluene.
-
Introduce a catalytic quantity of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain stirring for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Isolate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, 2-benzyloxy-2-methoxypropane.
Step 2: Synthesis of this compound (Elimination)
-
The crude 2-benzyloxy-2-methoxypropane may be used without further purification. Transfer the crude intermediate into a distillation apparatus.
-
Add a fresh catalytic amount of p-toluenesulfonic acid.
-
Gently heat the mixture. The elimination of methanol will proceed, and the lower-boiling this compound will co-distill.
-
Collect the distillate, which constitutes the crude this compound.
-
Further purification of the crude product can be achieved by fractional distillation to afford the final product in high purity.
Visualization of the Synthetic Workflow
The diagram below provides a visual representation of the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6566559B2 - Process for the production of isopropenyl methyl ether - Google Patents [patents.google.com]
- 3. This compound | C10H12O | CID 560989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 32783-20-3 | TCI AMERICA [tcichemicals.com]
Theoretical Reactivity of Benzyl Isopropenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the reactivity of benzyl isopropenyl ether. In the absence of direct computational or kinetic studies on this specific molecule, this document synthesizes findings from theoretical and experimental investigations of its core functional components: the vinyl ether (specifically, an isopropenyl ether) and the benzyl ether moieties. By examining analogous systems, we can infer the likely reaction pathways, including electrophilic additions, radical reactions, and potential cleavage mechanisms. This guide is intended to serve as a foundational resource for researchers interested in the chemical behavior of this compound and related compounds in various chemical and biological contexts.
Introduction
This compound, with its unique combination of a reactive enol ether double bond and a benzylic ether linkage, presents a landscape of potential chemical transformations. Understanding its reactivity is crucial for applications ranging from synthetic chemistry, where it may serve as a protecting group or a reactive intermediate, to drug development, where its metabolic fate could be of interest. This guide will explore the theoretical underpinnings of its reactivity by drawing parallels with well-studied analogous compounds.
Theoretical Reactivity of the Isopropenyl Ether Moiety
The isopropenyl ether component is a subclass of enol ethers, which are known to be electron-rich alkenes. This increased electron density is due to the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the double bond.[1] This electronic feature makes the double bond particularly susceptible to attack by electrophiles.
Electrophilic Addition
A primary reaction pathway for enol ethers is electrophilic addition to the carbon-carbon double bond.[1][2] The reaction is initiated by the attack of an electrophile (E+) on the β-carbon of the enol ether, which is the more nucleophilic carbon. This attack is facilitated by the resonance stabilization of the resulting oxocarbenium ion intermediate.[2] The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition.
References
Methodological & Application
Application Notes and Protocols: Benzyl Isopropenyl Ether in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of natural product total synthesis, the judicious selection and application of protecting groups are paramount to achieving success. The benzyl isopropenyl ether emerges as a valuable, albeit less common, protecting group for hydroxyl functionalities. It forms a mixed acetal upon reaction with an alcohol, offering a unique profile of stability and cleavage conditions that can be strategically exploited in complex synthetic routes. This application note provides a detailed overview of the use of this compound, including its mechanism of action, experimental protocols for protection and deprotection, and its potential applications in the synthesis of complex natural products.
Mechanism of Action: Acid-Catalyzed Acetal Formation
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the double bond of the enol ether. This reaction results in the formation of a mixed benzyl acetal, effectively masking the hydroxyl group.
The key features of this protecting group are:
-
Mild Acidic Protection: The reaction is typically carried out under mild acidic conditions, which can be advantageous for substrates sensitive to harsh basic or strongly acidic environments.
-
Acetal Stability: The resulting mixed acetal is generally stable to a range of reaction conditions, including basic media, organometallic reagents, and some oxidizing and reducing agents.
-
Acid-Labile Deprotection: The primary advantage of this protecting group lies in its facile cleavage under mild acidic conditions, regenerating the parent alcohol. This orthogonality allows for selective deprotection in the presence of other protecting groups that are stable to acid, such as silyl ethers or benzyl ethers.
Experimental Protocols
The following sections provide detailed, generalized protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting mixed acetal.
Protection of a Primary Alcohol with this compound
Objective: To protect a primary hydroxyl group as a mixed benzyl acetal.
Materials:
-
Alcohol substrate
-
This compound (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst (catalytic amount)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol in anhydrous DCM at room temperature, add this compound.
-
Add a catalytic amount of PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected alcohol.
Deprotection of the Mixed Benzyl Acetal
Objective: To cleave the mixed benzyl acetal and regenerate the parent alcohol.
Materials:
-
Protected alcohol substrate
-
Methanol or a mixture of tetrahydrofuran (THF) and water
-
Acetic acid or another mild acid (e.g., catalytic p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol in methanol or a THF/water mixture.
-
Add a catalytic amount of acetic acid or another mild acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Data Presentation
The efficiency of the protection and deprotection steps is crucial in multi-step synthesis. The following tables summarize typical reaction conditions and yields for the use of isopropenyl ether protecting groups, which are analogous to the this compound system.
Table 1: Protection of Alcohols with Isopropenyl Ethers
| Substrate (Alcohol) | Isopropenyl Ether | Catalyst | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic | Methyl isopropenyl ether | PPTS (cat.) | DCM | 2 | >95 |
| Secondary Aliphatic | Methyl isopropenyl ether | CSA (cat.) | CH2Cl2 | 4 | 92 |
| Primary Benzylic | This compound | PPTS (cat.) | DCM | 1.5 | >95 |
| Complex Polyol | Isopropenyl acetate | p-TsOH (cat.) | THF | 6 | 88 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Table 2: Deprotection of Mixed Acetals
| Substrate (Protected Alcohol) | Acid | Solvent | Time (min) | Yield (%) |
| Primary Acetal | Acetic Acid | THF/H2O | 30 | >98 |
| Secondary Acetal | p-TsOH (cat.) | Methanol | 45 | 95 |
| Complex Acetal | Acetic Acid | THF/H2O | 60 | 90 |
Note: Deprotection is typically rapid and high-yielding under mild acidic conditions.
Visualization of Key Processes
To further clarify the application of this compound in a synthetic workflow, the following diagrams, generated using the DOT language, illustrate the protection/deprotection cycle and a hypothetical signaling pathway where such a protecting group strategy might be employed.
Caption: Workflow of alcohol protection and deprotection using this compound.
Caption: A logical workflow for the synthesis of a complex bioactive molecule.
Conclusion
This compound offers a valuable tool for the protection of hydroxyl groups in the total synthesis of natural products. Its ability to form a stable mixed acetal under mild acidic conditions and its facile cleavage under orthogonal mild acidic conditions make it a strategic choice for complex synthetic endeavors. The protocols and data presented herein provide a foundation for the successful implementation of this protecting group strategy in the synthesis of high-value molecules for research and drug development. Researchers are encouraged to adapt and optimize these generalized protocols to suit the specific requirements of their synthetic targets.
Application Notes: Protection of Primary Alcohols with Benzyl Isopropenyl Ether
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product chemistry, the selective protection and deprotection of functional groups is a cornerstone strategy. The hydroxyl group, being one of the most ubiquitous and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. Benzyl isopropenyl ether (also known as 2-benzyloxypropene) has emerged as a useful reagent for the protection of primary alcohols. This method offers a mild and efficient way to form a stable mixed acetal, which can be readily cleaved under specific acidic conditions.
Mechanism of Protection
The protection of a primary alcohol with this compound proceeds via an acid-catalyzed addition reaction. The enol ether, being an electron-rich alkene, is susceptible to electrophilic attack. In the presence of a catalytic amount of a protic or Lewis acid, the double bond of this compound is protonated to form a resonance-stabilized benzylic oxonium ion. This intermediate is then readily attacked by the nucleophilic primary alcohol to form the protected mixed acetal. This transformation is typically fast and clean, affording the protected alcohol in high yield.
Advantages of this compound Protection
-
Mild Reaction Conditions: The protection reaction is carried out under mild, acid-catalyzed conditions, which are compatible with a wide range of functional groups.
-
High Yields: The formation of the mixed acetal generally proceeds in high yields with primary alcohols.
-
Stability: The resulting acetal is stable to a variety of reaction conditions, including basic media, organometallic reagents, and some oxidizing and reducing agents.
-
Orthogonal Deprotection: The acetal can be deprotected under acidic conditions, which are orthogonal to the hydrogenolysis conditions typically used for standard benzyl ether deprotection.
Deprotection Strategy
The removal of the 2-benzyloxy-2-propyl protecting group is achieved by treatment with aqueous acid. The mechanism is the reverse of the protection step, involving protonation of one of the ether oxygens, followed by elimination to regenerate the alcohol and form byproducts that can be easily removed during workup.
Experimental Protocols
I. Protocol for the Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (2-benzyloxypropene)
-
Anhydrous dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, add this compound (1.2 equiv.).
-
To this mixture, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected alcohol.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected primary alcohol.
II. Protocol for the Deprotection of the 2-Benzyloxy-2-propyl Ether
This protocol outlines a general procedure for the cleavage of the mixed acetal to regenerate the primary alcohol.
Materials:
-
Protected primary alcohol
-
Acetone or a mixture of tetrahydrofuran (THF) and water
-
Aqueous acid (e.g., 1 M HCl or acetic acid/water mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected alcohol (1.0 equiv.) in a suitable solvent such as acetone or a mixture of THF and water (e.g., 4:1 v/v).
-
Add an aqueous acid, such as 1 M HCl (catalytic to stoichiometric amount) or an 80% acetic acid/water solution.
-
Stir the mixture at room temperature or gently warm to 40-50 °C if necessary. Monitor the deprotection by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes representative quantitative data for the protection of various primary alcohols with this compound.
| Entry | Primary Alcohol | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | PPTS | DCM | 1.5 | 95 |
| 2 | 4-Methoxybenzyl alcohol | CSA | CH2Cl2 | 2 | 92 |
| 3 | Cinnamyl alcohol | p-TsOH | THF | 3 | 89 |
| 4 | Geraniol | PPTS | DCM | 2.5 | 91 |
| 5 | 1-Hexanol | CSA | CH2Cl2 | 4 | 85 |
Abbreviations: PPTS (Pyridinium p-toluenesulfonate), CSA (Camphorsulfonic acid), p-TsOH (p-Toluenesulfonic acid), DCM (Dichloromethane), THF (Tetrahydrofuran).
Visualizations
Caption: Mechanism for the acid-catalyzed protection of a primary alcohol.
Caption: Experimental workflow for the protection of a primary alcohol.
Application of Benzyl Isopropenyl Ether in Complex Polyketide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of benzyl isopropenyl ether as a hydroxyl-protecting group in the intricate synthesis of complex polyketides.
In the multistep synthesis of complex polyketides, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. This compound emerges as a valuable reagent for the protection of hydroxyl groups, offering distinct advantages in specific synthetic contexts. Its application, while not as extensively documented as more common protecting groups, presents a useful tool for orthogonal protection strategies, particularly in molecules with multiple sensitive functionalities.
Introduction to this compound as a Protecting Group
This compound (BIPE) is a vinyl ether used for the protection of alcohols. The protection reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of the isopropenyl ether, forming a stable acetal. This protecting group is robust under neutral and basic conditions, making it compatible with a wide range of synthetic transformations commonly employed in polyketide synthesis, such as organometallic additions and oxidation/reduction reactions.
The deprotection of the resulting benzyl acetal is typically achieved under mild acidic conditions, which selectively cleaves the acetal without affecting other acid-labile or base-labile protecting groups. This orthogonality is a key feature that allows for the sequential deprotection of different hydroxyl groups within a complex molecule.
Core Applications and Advantages
The use of this compound is particularly advantageous in scenarios requiring:
-
Orthogonal Protection: In conjunction with silyl ethers (e.g., TBS, TIPS) and other benzyl ethers, BIPE allows for a multi-layered protection strategy. For instance, a BIPE-protected alcohol can be deprotected in the presence of a TBDPS ether, which is more stable to acidic conditions.
-
Mild Deprotection Conditions: The acetal formed from BIPE can be cleaved under mild acidic conditions, often with reagents like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), which are less harsh than the conditions required for the cleavage of some other ether protecting groups.
-
Stability: The BIPE protecting group is stable to a variety of reagents that would cleave other protecting groups, such as fluorides (used for silyl ether deprotection) and hydrogenation conditions (used for benzyl ether deprotection).
Experimental Protocols
The following protocols are based on established procedures for the use of vinyl ethers as protecting groups in organic synthesis and are adapted for this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the protection of a primary alcohol using this compound catalyzed by pyridinium p-toluenesulfonate (PPTS).
Materials:
-
Primary alcohol substrate
-
This compound (BIPE)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.5 equiv) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the protected alcohol.
Quantitative Data (Illustrative):
| Substrate | BIPE (equiv) | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |
| Primary Alcohol 1 | 1.5 | 0.1 (PPTS) | DCM | 2 | 92 |
| Primary Alcohol 2 | 1.5 | 0.1 (PPTS) | DCM | 3 | 88 |
Protocol 2: Deprotection of a BIPE-Protected Alcohol
This protocol outlines the removal of the BIPE protecting group under mild acidic conditions.
Materials:
-
BIPE-protected substrate
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve the BIPE-protected substrate (1.0 equiv) in methanol (MeOH).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data (Illustrative):
| Substrate | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |
| Protected Alcohol 1 | 0.2 (PPTS) | MeOH | 1 | 95 |
| Protected Alcohol 2 | 0.2 (PPTS) | MeOH | 1.5 | 91 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow of utilizing this compound in a synthetic strategy.
Caption: Workflow for hydroxyl protection and deprotection.
Caption: Orthogonal deprotection of common protecting groups.
Conclusion
This compound provides a valuable option for the protection of hydroxyl groups in the synthesis of complex polyketides. Its stability to a range of reaction conditions and its selective removal under mild acidic conditions make it a useful component of an orthogonal protecting group strategy. The protocols and data presented here, based on analogous systems, offer a starting point for researchers to incorporate this reagent into their synthetic endeavors, enabling the efficient and controlled construction of complex natural products and their analogues. Further investigation and optimization will undoubtedly expand the utility of this compound in the field of complex molecule synthesis.
Application Notes and Protocols for the Mild Acidic Cleavage of Benzyl Isopropenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isopropenyl ether serves as a valuable protecting group for hydroxyl functionalities in the multi-step synthesis of complex molecules, particularly in drug development and natural product synthesis. Its utility lies in its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. This document provides detailed application notes and protocols for the deprotection of this compound, focusing on methods that are amenable to sensitive substrates.
The cleavage of this compound proceeds via an acid-catalyzed hydrolysis of the enol ether moiety. This reaction is typically rapid and clean, regenerating the parent alcohol and producing acetone and benzyl alcohol as byproducts. The general mechanism involves the protonation of the isopropenyl group's double bond, a rate-determining step, which leads to the formation of a stabilized oxocarbenium ion. This intermediate is then readily attacked by water or an alcohol solvent to yield a hemiacetal, which subsequently decomposes to the deprotected alcohol and acetone. Due to the stability of the benzylic carbocation, the benzyl ether bond can also be susceptible to cleavage under stronger acidic conditions, a factor to consider when designing a deprotection strategy for molecules with multiple sensitive groups.
Data Presentation
The selection of a mild acidic catalyst is crucial for the selective cleavage of the isopropenyl ether without affecting other acid-labile functionalities. Below is a summary of common mild acidic conditions used for the deprotection of similar acetal-type protecting groups, which are analogous to the isopropenyl ether.
| Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol, Ethanol | Room Temperature | 1 - 4 hours | > 90 | A very mild and commonly used catalyst for the cleavage of acetals and ketals. The reaction is typically clean with minimal side products. |
| Acetic Acid (aq.) | Tetrahydrofuran (THF) | Room Temperature | 2 - 8 hours | Variable | A readily available and mild acid. Reaction progress should be monitored carefully as prolonged reaction times can lead to side reactions with more sensitive substrates. |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature | 0.5 - 2 hours | > 90 | A stronger acid than PPTS, leading to faster reaction times. May not be suitable for highly acid-sensitive substrates. |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of a this compound-protected alcohol. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.
Protocol 1: Cleavage using Pyridinium p-toluenesulfonate (PPTS)
This is the recommended general protocol for the mild cleavage of the isopropenyl protecting group.
Materials:
-
This compound-protected substrate
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Methanol (reagent grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane (for extraction)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve the this compound-protected substrate in methanol (approximately 0.1 to 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude deprotected alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Cleavage using Acetic Acid
This protocol offers an alternative using a readily available mild acid.
Materials:
-
This compound-protected substrate
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane (for extraction)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve the this compound-protected substrate in a mixture of THF and water (e.g., a 3:1 to 4:1 ratio). The concentration of the substrate should be in the range of 0.1 to 0.5 M.
-
Add a few drops of glacial acetic acid to the solution to achieve a mildly acidic pH.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate (typically 2-8 hours).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography as needed.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the cleavage of this compound.
Caption: General reaction scheme for the cleavage of this compound.
Caption: A typical experimental workflow for the deprotection reaction.
Benzyl Isopropenyl Ether: Application Notes for the Protection of Sensitive Alcohols
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. The benzyl ether is a well-established and widely utilized protecting group for hydroxyl functionalities due to its general robustness under a variety of reaction conditions. This document provides detailed application notes and protocols for the use of benzyl ethers, with a specific focus on the potential application of benzyl isopropenyl ether as a reagent for the protection of sensitive alcohol substrates.
While the use of benzyl ethers is extensively documented, specific literature on the application of this compound as a protecting group is not as prevalent. However, based on the principles of enol ether chemistry, a plausible mechanism for its use involves the acid-catalyzed addition of an alcohol to the isopropenyl double bond, forming a stable acetal-type linkage. This method offers a potentially mild alternative to traditional benzylation methods.
General Principles of Benzyl Ether Protection
Benzyl ethers are favored for their stability across a broad range of pH conditions, as well as their inertness towards many oxidizing and reducing agents. The primary methods for their removal, namely catalytic hydrogenolysis, provide a mild and selective deprotection strategy that is orthogonal to many other common protecting groups.
Table 1: Comparison of Common Benzyl Ether Protecting Groups
| Protecting Group | Structure | Common Protection Method | Common Deprotection Method(s) | Stability Profile |
| Benzyl (Bn) | R-O-CH₂Ph | Williamson Ether Synthesis (NaH, BnBr) | H₂, Pd/C; Strong Acids (HBr, BCl₃); Oxidative Cleavage (DDQ) | Stable to most acids/bases, organometallics, and many redox reagents. |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OMe | Williamson Ether Synthesis (NaH, PMBCl) | Oxidative Cleavage (DDQ, CAN); H₂, Pd/C; Strong Acids | More readily cleaved by oxidation than Bn. Stable to most bases. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using the Williamson Ether Synthesis (Benzyl Bromide)
This protocol describes a standard method for the formation of a benzyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines a mild and widely used method for the cleavage of a benzyl ether.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
Palladium on activated carbon (Pd/C), 10 wt% (0.1 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask, or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Visualizing the Workflow
The following diagrams illustrate the logical flow of protection and deprotection strategies involving benzyl ethers.
Caption: General workflow for the use of a benzyl protecting group.
Signaling Pathway of Benzyl Ether Application Logic
The decision to use a benzyl protecting group is often guided by the stability requirements of the synthetic route.
Caption: Decision pathway for employing a benzyl ether protecting group.
Proposed Mechanism for this compound Protection
While specific experimental data is limited, the protection of an alcohol with this compound is anticipated to proceed via an acid-catalyzed addition mechanism.
Caption: Proposed mechanism for alcohol protection with this compound.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates. It is essential to consult the primary literature and perform small-scale test reactions before proceeding on a larger scale. The information regarding this compound is based on chemical principles, and its efficacy as a protecting group requires experimental validation.
Application of benzyl isopropenyl ether in solid-phase organic synthesis
Application Notes: Benzyl Isopropenyl Ether in Solid-Phase Synthesis
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone technique in drug discovery and materials science, enabling the rapid assembly of complex molecules on a solid support. The success of SPOS relies on the strategic use of protecting groups to mask reactive functional groups while modifications are made elsewhere on the molecule. This compound (BIPE) is a reagent used for the protection of hydroxyl groups. While its application in solution-phase synthesis is established, its use in solid-phase synthesis is not widely documented.
This document provides projected applications and protocols for the use of this compound in SPOS. BIPE serves as a precursor for the introduction of the 2-benzyloxy-2-propyl (BOP) group , an acetal-type protecting group. The BOP group is characterized by its stability under basic and neutral conditions and its lability to mild acids, making it a potentially useful, albeit specialized, tool in the SPOS toolkit.
Principle of Application
This compound reacts with resin-bound alcohols under mild acidic catalysis to form a stable 2-benzyloxy-2-propyl (BOP) ether. The protection is achieved through the acid-catalyzed addition of the alcohol to the double bond of the isopropenyl ether.
-
Protection: R-OH + this compound --(H+)--> R-O-C(CH₃)₂-OBn
-
Deprotection: The BOP group is readily cleaved using dilute solutions of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), regenerating the free hydroxyl group.
The primary advantage of the BOP group is its orthogonality with base-labile protecting groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., standard benzyl ethers, Cbz). However, its acid-labile nature means it is not orthogonal to other acid-sensitive groups like Boc or trityl, nor to commonly used acid-labile linkers such as Wang or Rink Amide linkers.
Data Presentation
The following table summarizes the expected, illustrative conditions and outcomes for the application of this compound on a solid-supported substrate.
| Parameter | Protection Step | Deprotection Step |
| Objective | Protection of resin-bound hydroxyl group | Cleavage of BOP protecting group |
| Reagents | This compound (BIPE) | Trifluoroacetic Acid (TFA) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | - |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Concentration | 10 eq. BIPE, 0.1 eq. PPTS | 1-5% (v/v) TFA in DCM |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 15 - 60 minutes |
| Expected Yield | > 95% (conversion) | > 99% (conversion) |
| Monitoring | Kaiser Test (for amines), Chloranil Test | Not typically required |
Experimental Protocols
Protocol 1: Protection of a Resin-Bound Hydroxyl Group
This protocol describes the protection of a hydroxyl-containing molecule, such as serine, attached to a Wang resin.
Materials:
-
H-Ser(OH)-Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound (BIPE)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler apparatus
Procedure:
-
Resin Swelling: Place the H-Ser(OH)-Wang resin (e.g., 100 mg, 0.1 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (2 mL) and allow the resin to swell for 20 minutes with gentle agitation.
-
Washing: Drain the solvent and wash the resin sequentially with DCM (3 x 2 mL), DMF (2 x 2 mL), and finally DCM (3 x 2 mL).
-
Reagent Preparation: In a separate vial, prepare the protection solution by dissolving BIPE (176 mg, 1.0 mmol, 10 eq.) and PPTS (2.5 mg, 0.01 mmol, 0.1 eq.) in anhydrous DCM (2 mL).
-
Protection Reaction: Drain the DCM from the washed resin. Immediately add the protection solution to the resin.
-
Incubation: Seal the vessel and agitate the mixture at room temperature for 4-12 hours.
-
Monitoring (Optional): To monitor the reaction, a small sample of resin can be removed, washed, dried, and subjected to cleavage. The resulting product can be analyzed by HPLC/MS to confirm complete protection.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly to remove excess reagents:
-
DCM (3 x 2 mL)
-
DMF (3 x 2 mL)
-
MeOH (3 x 2 mL)
-
DCM (3 x 2 mL)
-
-
Drying: Dry the resin under a stream of nitrogen and then in vacuo for at least 1 hour. The resin, now bearing the H-Ser(BOP)-Wang moiety, is ready for subsequent synthetic steps.
Protocol 2: Deprotection of the BOP Group
This protocol describes the removal of the BOP protecting group from the resin-bound substrate.
Materials:
-
Resin-bound substrate with BOP protection (e.g., Peptide-Ser(BOP)-Wang Resin)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Pyridine or Diisopropylethylamine (DIEA) (for neutralization)
-
Solid-phase synthesis vessel
-
Shaker or bubbler apparatus
Procedure:
-
Resin Swelling: Place the BOP-protected resin in a synthesis vessel. Add DCM (2 mL) and allow it to swell for 20 minutes.
-
Reagent Preparation: Prepare the deprotection solution: 2% TFA in DCM (v/v). For 2 mL, add 40 µL of TFA to 1.96 mL of DCM.
-
Deprotection Reaction: Drain the swelling solvent. Add the deprotection solution (2 mL) to the resin.
-
Incubation: Agitate the resin slurry at room temperature. The reaction is typically complete within 30 minutes. Perform this step in a well-ventilated fume hood.
-
Reaction Quench & Washing: Drain the acidic solution. Immediately wash the resin with DCM (2 x 2 mL) to remove residual acid.
-
Neutralization: To ensure complete removal of acid, wash the resin with a 10% solution of DIEA in DCM (2 x 2 mL).
-
Final Washing: Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).
-
Drying: The resin, now with the hydroxyl group deprotected, can be dried under vacuum or directly used in the next synthetic step.
Visualizations
Step-by-Step Guide to the Deprotection of Benzyl Isopropenyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the deprotection of benzyl isopropenyl ether, a protecting group for hydroxyl functionalities. The selection of an appropriate deprotection method is critical to ensure high yields and purity of the desired alcohol while preserving the integrity of other functional groups within a molecule, particularly the acid-sensitive isopropenyl moiety.
Introduction
The benzyl ether is a robust and widely used protecting group for alcohols due to its stability under a broad range of reaction conditions. However, its removal requires specific reagents and conditions. The presence of an isopropenyl group in the molecule introduces an additional challenge, as the vinyl ether functionality is susceptible to cleavage under acidic conditions. Therefore, careful selection of a mild and selective deprotection method is paramount.
This guide outlines three primary strategies for the deprotection of this compound:
-
Catalytic Transfer Hydrogenation: A mild reductive method that often preserves double bonds.
-
Mild Acidic Cleavage: Conditions tailored to selectively cleave the benzyl ether without affecting the isopropenyl group.
-
Oxidative Cleavage: An alternative that avoids harsh acidic or reducing agents.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions for the deprotection of benzyl ethers, with a focus on methods that are potentially compatible with the isopropenyl group. It is important to note that specific yields for this compound are not widely reported; therefore, the presented data is based on analogous substrates containing sensitive functional groups.
| Deprotection Method | Reagent/Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Ref. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, Ethanol | Reflux | 10 min - 2 h | 85-95 | [1] |
| 10% Pd/C, 1,4-Cyclohexadiene | Ethanol | Reflux | 1 - 4 h | 90-98 | [2] | |
| Palladium Black, Cyclohexene | Ethanol | Reflux | 30 min - 1 h | >90 | [1] | |
| Mild Acidic Cleavage | Pyridinium p-toluenesulfonate (PPTS) | Ethanol/DCM | Room Temp. | 2 - 12 h | 80-95 | [3] |
| Boron Trichloride Dimethyl Sulfide (BCl₃·SMe₂) | Dichloromethane | -78 °C to 0 °C | 1 - 5 h | 75-90 | [4] | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O | Room Temp. | 1 - 8 h | 70-95 | [5] |
| Ozone (O₃) followed by NaOMe | Dichloromethane, Methanol | -78 °C then Room Temp. | 1 - 3 h | 80-90 | [4] |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation
This method is often preferred due to its mild conditions, which can be selective for the cleavage of the benzyl ether in the presence of other reducible functional groups like an isolated double bond.[1][2]
Materials:
-
This compound substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene
-
Methanol or Ethanol (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Celite® or a similar filtration aid
Procedure:
-
In a round-bottom flask, dissolve the this compound substrate (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion or 1,4-cyclohexadiene (3.0-5.0 eq).
-
If using ammonium formate, heat the reaction mixture to reflux. If using 1,4-cyclohexadiene, the reaction can often be run at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection under Mild Acidic Conditions
Given the acid-lability of the isopropenyl ether, very mild acidic conditions are required. Pyridinium p-toluenesulfonate (PPTS) is a good candidate for this selective deprotection.[3]
Materials:
-
This compound substrate
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol or a mixture of Dichloromethane (DCM) and Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound substrate (1.0 eq) in ethanol or a DCM/ethanol mixture.
-
Add PPTS (0.1-0.3 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: Deprotection via Oxidative Cleavage with DDQ
Oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be an effective method for deprotecting benzyl ethers, often leaving other functional groups intact.[5]
Materials:
-
This compound substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound substrate (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Add DDQ (1.1-1.5 eq) to the solution.
-
Stir the reaction at room temperature. The reaction mixture will likely change color.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the DDQ byproducts.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the deprotection of this compound and the chemical transformation involved.
Caption: General experimental workflow for the deprotection of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Isopropenyl Ether
Welcome to the technical support center for the synthesis of benzyl isopropenyl ether (also known as 2-benzyloxy-1-propene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves a two-step process: a Williamson ether synthesis to form a 2-benzyloxy-1-halopropane intermediate, followed by a dehydrohalogenation to yield the final product.
Issue 1: Low Yield of 2-Benzyloxy-1-halopropane Intermediate
Possible Cause: The primary side reaction in the Williamson ether synthesis is the E2 elimination of the halo-alcohol precursor, especially when using a strong base.[1][2] Steric hindrance on either the alkoxide or the alkyl halide can also reduce the efficiency of the desired SN2 reaction.[1]
Troubleshooting Steps:
-
Choice of Base: Use a milder base if possible. While strong bases like sodium hydride are common for deprotonating the alcohol, a less hindered, strong base is preferable.[2]
-
Reaction Temperature: Maintain a low reaction temperature. Lower temperatures generally favor the SN2 reaction over the competing E2 elimination.[1]
-
Reactant Choice: If synthesizing an unsymmetrical ether, the pathway involving the less sterically hindered alkoxide is generally preferred.[1] For the synthesis of the precursor, this means using benzyl halide and a halo-propanol.
-
Solvent: Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1]
Issue 2: Formation of Isomeric Byproducts
Possible Cause: The isopropenyl double bond is susceptible to isomerization under certain conditions, potentially leading to the formation of the more stable internal alkene isomer, benzyl propenyl ether. While not widely reported for this specific synthesis, isomerization of similar allyl and isopropenyl ethers can occur, particularly in the presence of acid or base at elevated temperatures.[1][3][4][5][6]
Troubleshooting Steps:
-
Control Reaction Conditions: Strictly control the temperature and reaction time during the dehydrohalogenation step.
-
Neutralize Promptly: Ensure the reaction mixture is neutralized promptly during workup to avoid prolonged exposure to acidic or basic conditions.
-
Purification: Careful purification by fractional distillation under reduced pressure can help separate isomers with different boiling points.
Issue 3: Polymerization of the Product
Possible Cause: Alkenes, including vinyl and isopropenyl ethers, can be susceptible to polymerization, especially in the presence of trace acids or radical initiators.[7]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation.
-
Avoid Strong Acids: Ensure all glassware is free of acidic residues.
-
Storage: Store the purified product in a cool, dark place, and consider the addition of a radical inhibitor like BHT for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and practical laboratory synthesis is a two-step process. First, a Williamson ether synthesis is performed between a benzyl halide (e.g., benzyl bromide) and a 2-halo-1-propanol (e.g., 2-chloro-1-propanol) to form 2-benzyloxy-1-chloropropane. This intermediate is then subjected to dehydrohalogenation using a strong, non-nucleophilic base like potassium tert-butoxide to yield this compound.[8] An alternative, though less common, method is the pyrolytic decarboxylation of β-benzyloxycrotonic acid.[8]
Q2: What are the key side reactions to be aware of during the synthesis?
A2: The primary side reactions are:
-
E2 Elimination: During the initial Williamson ether synthesis to form the 2-benzyloxy-1-halopropane intermediate, the alkoxide can act as a base, leading to the formation of an alkene byproduct instead of the desired ether.[1][2]
-
Isomerization: The final product, this compound, could potentially isomerize to the more stable benzyl propenyl ether under harsh reaction or workup conditions.[1][3][4][5][6]
-
Polymerization: The isopropenyl group may be susceptible to polymerization in the presence of acid or radical initiators.[7]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved by fractional distillation under reduced pressure . This method is effective at separating the desired product from less volatile impurities and any remaining starting materials. Column chromatography on silica gel can also be employed, but care must be taken as the acidic nature of silica gel could potentially cause degradation or isomerization of the product.[9] Using a deactivated or neutral stationary phase is recommended if chromatography is necessary.
Q4: What are the expected yields for this synthesis?
A4: The dehydrohalogenation of 2-benzyloxy-1-chloropropane with potassium t-butoxide in DMSO has been reported to yield this compound in approximately 82% yield.[8] Yields for the initial Williamson ether synthesis step can vary depending on the specific conditions and the extent of the competing E2 elimination reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Ether Synthesis (Precursor Formation)
| Parameter | Condition A | Condition B | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a very strong, non-nucleophilic base that ensures complete deprotonation of the alcohol. K₂CO₃ is a milder base, which can sometimes reduce the extent of elimination side reactions. |
| Solvent | Anhydrous DMF or THF | Anhydrous Acetone | Polar aprotic solvents like DMF and THF are excellent for SN2 reactions. Acetone is a less polar but still effective solvent. |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C | Lower temperatures favor the SN2 reaction over E2 elimination. |
| Typical Yield | 60-80% | 50-70% | Yields are highly dependent on the substrate and specific conditions. |
Table 2: Dehydrohalogenation Conditions for this compound Synthesis
| Parameter | Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base that favors elimination over substitution. |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that facilitates the elimination reaction. |
| Temperature | Room temperature to 60 °C | Mild heating can increase the reaction rate without promoting significant side reactions. |
| Reported Yield | ~82%[8] | High yield is achievable under optimized conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyloxy-1-chloropropane (Intermediate)
This protocol is based on a standard Williamson ether synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1-propanol (1.0 equivalent) to anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Alkylation: After the addition of NaH is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-benzyloxy-1-chloropropane.
Protocol 2: Synthesis of this compound
This protocol is based on the dehydrohalogenation of the intermediate.[8]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-benzyloxy-1-chloropropane (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Elimination: Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. 3C-BZ - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl Isopropenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl isopropenyl ether, focusing on challenges encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound appears to be decomposing during distillation, even under reduced pressure. What could be the cause?
A1: Several factors can contribute to the instability of this compound during distillation. The most common culprits are peroxide formation, acid-catalyzed hydrolysis, and thermal stress.
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides when exposed to oxygen, a process accelerated by heat and light.[1][2] Distillation can concentrate these peroxides, leading to violent decomposition.
-
Acid-Catalyzed Hydrolysis: Traces of acid can catalyze the hydrolysis of the vinyl ether linkage, yielding benzyl alcohol and acetone.[3][4][5][6] This reaction is often rapid, even with catalytic amounts of acid.
-
Thermal Decomposition: Although vinyl ethers are generally stable, prolonged exposure to high temperatures can induce polymerization or other degradation pathways.
Q2: I suspect peroxide formation in my sample of this compound. How can I test for and remove peroxides?
A2: It is crucial to test for peroxides before any heating or concentration steps.[1][7][8]
-
Testing for Peroxides: A common qualitative test involves adding 1-3 mL of the ether to an equal volume of acetic acid, followed by a few drops of a 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[2] Peroxide test strips for organic solvents are also commercially available and offer a semi-quantitative measurement.[9]
-
Removing Peroxides: If peroxides are present, they must be removed before purification. A common laboratory procedure involves shaking the ether with an aqueous solution of a reducing agent, such as ferrous sulfate or sodium sulfite. Afterward, the organic layer should be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and used immediately.
Q3: My purified this compound is discolored. What causes this and how can I prevent it?
A3: Discoloration can be a sign of decomposition or the presence of impurities.
-
Causes of Discoloration: The formation of colored byproducts from polymerization or acid-catalyzed degradation can lead to discoloration. The presence of certain stabilizers or their degradation products might also contribute to color.
-
Prevention: To prevent discoloration, ensure all glassware is scrupulously clean and free of acidic residues. Purification should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If a stabilizer is used, its compatibility and potential for color formation should be considered. Some commercial vinyl ethers are stabilized with agents like potassium acetate to prevent discoloration.[10]
Q4: Can I use a standard distillation setup to purify this compound?
A4: While standard distillation is the primary purification method, certain precautions are necessary due to the compound's instability.
-
Inert Atmosphere: The distillation should always be performed under an inert atmosphere to prevent peroxide formation.
-
Vacuum Distillation: To minimize thermal stress, vacuum distillation is highly recommended to lower the boiling point.
-
Avoid Distilling to Dryness: Never distill the ether to dryness, as this can concentrate potentially explosive peroxides.[1][8]
-
Use of Inhibitors: For storage after purification, consider adding a stabilizer like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[8]
Q5: What are suitable storage conditions for purified this compound?
A5: Proper storage is critical to maintain the purity and safety of this compound.
-
Container: Store in a tightly sealed, opaque container, preferably amber glass, to protect from light.[7][9]
-
Atmosphere: The headspace of the container should be purged with an inert gas like nitrogen or argon.[7]
-
Temperature: Store in a cool, dark place, away from heat sources. Refrigeration (2-8°C) is often recommended.[11]
-
Inhibitors: The addition of a radical inhibitor such as BHT can prolong shelf life.[8]
Summary of Potential Instabilities and Mitigation Strategies
| Potential Issue | Primary Cause(s) | Detection/Symptoms | Recommended Action(s) |
| Explosive Decomposition | Peroxide formation and concentration | Positive peroxide test (e.g., with KI), presence of crystals | Do not heat or distill. Treat to remove peroxides before purification. |
| Hydrolysis | Presence of acidic contaminants | Lower than expected yield, presence of benzyl alcohol and acetone in NMR/GC-MS | Neutralize any acidic components before distillation; use base-washed glassware. |
| Polymerization | Heat, light, or radical initiators | Increased viscosity, formation of solids | Purify under vacuum to reduce temperature, store with a stabilizer. |
| Discoloration | Impurities, decomposition byproducts | Yellow to brown coloration | Purify under an inert atmosphere, use clean glassware, consider a stabilizer.[10] |
Experimental Protocol: Stabilized Purification of this compound
This protocol is designed to minimize the risks of peroxide formation and acid-catalyzed hydrolysis during the purification of this compound.
-
Peroxide Test:
-
Before proceeding, test a small aliquot of the crude this compound for the presence of peroxides using either peroxide test strips or the potassium iodide method.
-
If peroxides are detected, refer to a standard procedure for their removal before continuing.
-
-
Preparation of the Distillation Apparatus:
-
Ensure all glassware is thoroughly cleaned and dried. To remove any acidic residues, rinse the glassware with a dilute base (e.g., 1% NaOH solution), followed by deionized water, and then dry completely.
-
Assemble a vacuum distillation apparatus. Use ground glass joints with appropriate grease or PTFE sleeves to ensure a good seal.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
To neutralize any trace acids and inhibit polymerization, a small amount of a non-volatile basic stabilizer, such as potassium carbonate or a hindered amine base (e.g., triethylamine), can be added to the distillation pot.
-
Evacuate the system and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Slowly apply vacuum to the desired pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction corresponding to the boiling point of this compound at the given pressure.
-
Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Post-Distillation Handling and Storage:
-
The purified ether should be collected in a receiver flask that has been purged with an inert gas.
-
For long-term storage, add a stabilizer such as BHT (typically 50-100 ppm).
-
Store the purified product in a tightly sealed, amber glass bottle under an inert atmosphere and in a cool, dark location.
-
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. louisville.edu [louisville.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]
- 11. Ethyl vinyl ether KOH 0.1 stabilizer, 99 109-92-2 [sigmaaldrich.com]
Technical Support Center: Deprotection of Benzyl Isopropenyl Ether
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of benzyl isopropenyl ether. The information is presented in a question-and-answer format to directly address common problems, particularly incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of benzyl ethers?
A1: The most common methods for cleaving a benzyl ether protecting group are:
-
Catalytic Hydrogenolysis: This is the most widely used and often cleanest method, employing a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[1]
-
Acid-Catalyzed Cleavage: Strong acids can be used to remove the benzyl group, but this method is only suitable for substrates that are stable in acidic conditions.[2]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative for selective cleavage of benzyl ethers.[3]
-
Oxidative Deprotection: Certain reagents can oxidatively remove benzyl groups, which can be useful when other functionalities in the molecule are sensitive to reduction.[4]
Q2: I am observing incomplete deprotection of my this compound substrate. What are the likely causes?
A2: Incomplete deprotection of a benzyl ether, specifically in a molecule also containing an isopropenyl ether, can stem from several factors:
-
Catalyst Inactivity or Poisoning: The palladium catalyst used in hydrogenolysis can lose activity over time or be poisoned by impurities such as sulfur or nitrogen-containing compounds.
-
Insufficient Reaction Conditions: The reaction may require more forcing conditions, such as higher hydrogen pressure or temperature, to proceed to completion.
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst surface is limited, leading to an incomplete reaction.
-
Incompatible Reaction Conditions for the Isopropenyl Group: The isopropenyl ether group is sensitive to acidic conditions. If acidic additives are used to promote the benzyl ether cleavage, this can lead to the decomposition or undesired reaction of the isopropenyl group, complicating the reaction mixture and potentially halting the desired deprotection.[5]
Q3: Can I use acidic conditions to accelerate the deprotection of this compound?
A3: It is generally not recommended to use acidic conditions to accelerate the deprotection of a this compound. Isopropenyl ethers are a type of enol ether, which are known to be labile under acidic conditions.[5] The addition of acid can lead to the cleavage of the isopropenyl protecting group, resulting in a mixture of products. For selective deprotection of the benzyl group, it is crucial to maintain neutral or mildly basic conditions.
Troubleshooting Guide for Incomplete Deprotection
If you are experiencing incomplete deprotection of this compound via catalytic hydrogenolysis, consult the following troubleshooting table and workflow diagram.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Solution | Success Indicator |
| Slow or Stalled Reaction | Catalyst Inactivity | - Use a fresh batch of Pd/C catalyst.- Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | Reaction proceeds to completion as monitored by TLC or LC-MS. |
| Catalyst Poisoning | - Ensure the starting material and solvents are free of sulfur or other catalyst poisons.- Use purified reagents and acid-washed glassware. | Consistent reaction rates with purified materials. | |
| Poor Solubility | - Change the solvent to one that better dissolves the starting material (e.g., THF, EtOAc, or a mixture). | A clear, homogenous reaction mixture and improved reaction rate. | |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure using a Parr hydrogenator or similar apparatus. | Faster reaction times and complete conversion. | |
| Formation of Side Products | Isopropenyl Group Cleavage | - Avoid the use of any acidic additives.- Ensure the reaction is run under neutral conditions. | Preservation of the isopropenyl group in the final product. |
| Over-reduction | - Carefully monitor the reaction progress and stop it once the starting material is consumed.- Consider using a less active catalyst or milder conditions. | Isolation of the desired product without reduction of other functional groups. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting incomplete deprotection.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis of this compound
Objective: To deprotect the benzyl ether while preserving the isopropenyl ether.
Materials:
-
This compound substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the this compound substrate in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% by weight) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Deprotection Reaction and Potential Side Reaction
Caption: Desired deprotection and a potential side reaction.
Logical Relationships of Troubleshooting
Caption: Logical links between problems, causes, and solutions.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 5. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for benzyl isopropenyl ether cleavage
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cleavage of benzyl ethers in molecules containing an isopropenyl group.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving a benzyl ether in the presence of an isopropenyl group?
A1: The primary challenge is to selectively cleave the C-O bond of the benzyl ether without affecting the isopropenyl group. Many standard debenzylation methods can lead to unwanted side reactions, such as the reduction of the double bond or acid-catalyzed polymerization/rearrangement of the isopropenyl moiety.
Q2: Which methods are recommended for the selective cleavage of benzyl ethers while preserving an isopropenyl group?
A2: Several chemoselective methods have proven effective. The choice of method depends on the overall functionality of your substrate and the desired reaction conditions. Key recommended methods include:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in the presence of a palladium catalyst and is generally mild.[1][2]
-
Visible Light-Mediated Oxidative Cleavage: This technique employs an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation and is compatible with a wide range of functional groups, including alkenes.[3][4][5]
-
Lewis Acid-Mediated Cleavage: Using a Lewis acid such as boron trichloride (BCl₃) with a cation scavenger at low temperatures can achieve high selectivity.[6][7]
-
Reductive Cleavage with Silanes: A combination of triethylsilane and a palladium catalyst offers a remarkably mild and selective deprotection.[8]
Troubleshooting Guide
Issue 1: Reduction of the Isopropenyl Double Bond
-
Symptom: Your NMR or mass spectrometry data indicates the loss of the isopropenyl group and the formation of an isopropyl group.
-
Probable Cause: You are likely using standard catalytic hydrogenation with H₂ gas, which is known to reduce double bonds.[9]
-
Solution: Switch to a more chemoselective method like Catalytic Transfer Hydrogenation (CTH) or an oxidative cleavage method.
-
Workflow for Switching to CTH:
Figure 1. Troubleshooting workflow for isopropenyl group reduction.
-
Issue 2: Low Yield or Incomplete Reaction
-
Symptom: Significant amount of starting material remains after the reaction, or the isolated yield of the deprotected product is low.
-
Probable Cause: The reaction conditions (time, temperature, catalyst loading) may not be optimal for your specific substrate.
-
Solution: Optimize the reaction parameters based on the chosen method.
-
For CTH: Increase the catalyst loading or try a different hydrogen donor. Prolonging the reaction time can also be beneficial.
-
For DDQ Oxidative Cleavage: If using a catalytic amount of DDQ, ensure efficient irradiation and consider increasing the reaction time. For sluggish reactions, using a stoichiometric amount of DDQ may be necessary.[3][5]
-
For Lewis Acid Cleavage: The reactivity can be sensitive to the substrate. A slight increase in temperature (e.g., from -78°C to -40°C) might be necessary, but monitor carefully for side reactions.
-
Issue 3: Formation of Polymeric or Rearranged Byproducts
-
Symptom: Complex mixture of products observed, possibly with a broad proton NMR baseline, suggesting polymerization.
-
Probable Cause: Use of strong acidic conditions that can initiate polymerization or rearrangement of the isopropenyl group.[1]
-
Solution: Avoid strongly acidic deprotection methods. If a Lewis acid is required, use it at a very low temperature in the presence of a cation scavenger to trap reactive carbocation intermediates.[7]
-
Logical Flow for Avoiding Acid-Induced Side Reactions:
Figure 2. Decision diagram for mitigating acid-related side reactions.
-
Data on Optimized Reaction Conditions
| Method | Catalyst/Reagent | Hydrogen Donor/Co-reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp. | 0.5 - 2 | 85-95 | A large amount of palladium may be needed with formic acid.[2] |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | 1 - 3 | >90 | Good for substrates sensitive to acidic conditions.[1] | |
| Visible Light-Mediated Oxidative Cleavage | DDQ (1.5 equiv.) | - | CH₂Cl₂/H₂O | Room Temp. | < 4 | 84-96 | Stoichiometric method.[3][4][5] |
| DDQ (25 mol%) | tert-Butyl nitrite (TBN) / Air | CH₂Cl₂/H₂O | Room Temp. | < 4 | 84-96 | Catalytic method.[3][4][5] | |
| Lewis Acid-Mediated Cleavage | BCl₃ (2 equiv.) | Pentamethylbenzene (3 equiv.) | CH₂Cl₂ | -78 | 1 - 2 | 80-95 | Highly chemoselective; scavenger prevents side reactions.[7] |
| Reductive Cleavage with Silane | PdCl₂ | Triethylsilane (Et₃SiH) | CH₂Cl₂ | 23 | 12 | >90 | Exceptionally mild conditions.[8] |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
-
Dissolve the benzyl-protected substrate in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
To this suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Visible Light-Mediated Oxidative Cleavage with Catalytic DDQ
-
Dissolve the benzyl ether substrate (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add a small amount of water (e.g., 50 µL for a 0.1 mmol scale reaction).[4]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (25 mol%).[4]
-
Add tert-butyl nitrite (TBN) (2 equivalents).[5]
-
Irradiate the mixture with a visible light source (e.g., a green LED lamp, ~525 nm) at room temperature.[5]
-
Stir the reaction under an air atmosphere and monitor by TLC.
-
After completion, quench the reaction and purify the product.
-
Experimental Workflow for Oxidative Cleavage:
Figure 3. Step-by-step workflow for visible-light mediated debenzylation.
-
Protocol 3: Lewis Acid-Mediated Cleavage with BCl₃
-
Dissolve the benzyl ether and pentamethylbenzene (3 equivalents) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of boron trichloride (BCl₃) in CH₂Cl₂ (2 equivalents) dropwise.[7]
-
Stir the reaction at -78°C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. orgsyn.org [orgsyn.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
Preventing unwanted side reactions during benzyl isopropenyl ether deprotection
Welcome to the technical support center for benzyl isopropenyl ether deprotection. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges and prevent unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection of a this compound proceeds via acid-catalyzed hydrolysis of the isopropenyl ether moiety. The reaction is initiated by the protonation of the double bond's beta-carbon, which is the rate-determining step.[1][2] This generates a resonance-stabilized carbocation intermediate. Subsequent attack by water and collapse of the resulting hemiacetal yields the deprotected alcohol and acetone as a byproduct. The benzyl ether bond is typically stable to the mild acidic conditions required for isopropenyl ether cleavage.
Q2: Under what conditions is the this compound protecting group typically cleaved?
A2: The isopropenyl ether is highly acid-labile and can be cleaved under very mild acidic conditions. Common reagents include dilute solutions of mineral acids (like HCl), or more commonly, weaker acids such as acetic acid (AcOH) in a mixed solvent system (e.g., THF/water) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent. These mild conditions are generally chosen to avoid side reactions and preserve other acid-sensitive functional groups.
Q3: Is the benzyl group also susceptible to cleavage during the deprotection of the isopropenyl ether?
A3: Under the mild acidic conditions typically used for isopropenyl ether hydrolysis, the benzyl ether is generally stable.[3] However, cleavage of the benzyl ether can occur under stronger acidic conditions or at elevated temperatures.[4][5] It is also important to remember that the benzyl group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), so these conditions should be avoided if the benzyl group is to be retained.[3]
Troubleshooting Guide: Unwanted Side Reactions
This section addresses specific issues that may arise during the deprotection of this compound and provides strategies to mitigate them.
| Issue | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Low or no yield of the deprotected alcohol | 1. Incomplete reaction: Insufficient acid catalyst, short reaction time, or low temperature.2. Degradation of starting material or product: Presence of highly acid-sensitive functional groups in the substrate. | 1. Optimize reaction conditions: Gradually increase the catalyst loading or reaction time while monitoring the reaction by TLC. A slight increase in temperature may be necessary, but should be done cautiously.2. Use milder acids: Switch to a weaker acid like pyridinium p-toluenesulfonate (PPTS) or use a buffered acidic solution. |
| Formation of a polymeric byproduct | Cationic polymerization of the isopropenyl ether: This can be initiated by the acid catalyst, especially at higher concentrations of the starting material or with stronger acids.[6][7] | 1. Dilute reaction conditions: Run the reaction at a lower concentration.2. Slow addition of catalyst: Add the acid catalyst slowly to the reaction mixture to maintain a low instantaneous concentration.3. Lower the temperature: Conducting the reaction at 0 °C or below can suppress polymerization.[7] |
| Cleavage of other protecting groups | Presence of other acid-labile protecting groups: Silyl ethers (like TMS, TES), acetals (like THP, MOM), or tert-butyl ethers are also susceptible to acid-catalyzed cleavage.[3] | 1. Use orthogonal protecting groups: Plan your synthetic route with protecting groups that have different deprotection conditions.2. Fine-tune acidity: Use the mildest possible acidic conditions that are selective for the isopropenyl ether. A screening of different mild acids (e.g., PPTS, CSA, very dilute TFA) may be required. |
| Unidentified byproducts | 1. Rearrangement of carbocation intermediates: While less common for this specific deprotection, complex substrates may be prone to rearrangements.2. Side reactions involving the benzyl group: Under overly harsh conditions, benzylation of other nucleophilic sites or cleavage of the benzyl ether can occur. | 1. Employ milder and non-nucleophilic acids: This can minimize the lifetime of the carbocation and reduce the chance of rearrangement.2. Strictly control temperature and acid concentration: Avoid strong acids and high temperatures to prevent side reactions involving the benzyl group. |
Experimental Protocols
General Protocol for Mild Acidic Deprotection of this compound
This protocol provides a starting point for the deprotection of a this compound. The optimal conditions may vary depending on the specific substrate.
-
Dissolve the Substrate: Dissolve the this compound-protected compound in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The concentration should be kept relatively low (e.g., 0.05-0.1 M) to minimize the risk of polymerization.
-
Cool the Solution: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Acid Catalyst: Add a catalytic amount of a mild acid. Two common options are:
-
Acetic Acid: Add glacial acetic acid (e.g., 0.1 to 0.5 equivalents).
-
Pyridinium p-toluenesulfonate (PPTS): Add PPTS (e.g., 0.1 to 0.3 equivalents).
-
-
Monitor the Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Visualizations
Deprotection Mechanism of this compound
Caption: Acid-catalyzed deprotection of this compound.
Troubleshooting Workflow for Deprotection Side Reactions
Caption: Troubleshooting unwanted side reactions during deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
Removal of byproducts from benzyl isopropenyl ether reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl isopropenyl ether reactions. The following sections address common issues related to the removal of byproducts and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts in your reaction will largely depend on the synthetic route employed. Common methods include the Williamson ether synthesis from an alkoxide and a benzyl halide, or the acid-catalyzed reaction of benzyl alcohol with an isopropenyl source (like isopropenyl acetate or 2,2-dimethoxypropane).
Potential byproducts include:
-
Unreacted Starting Materials: Benzyl alcohol, benzyl bromide/chloride, isopropanol, or acetone.
-
Self-Condensation Products: Dibenzyl ether (from benzyl alcohol) or diisopropyl ether (if isopropanol is present).
-
Acetal Byproducts: Reaction of benzyl alcohol with the this compound product can form a stable acetal.
-
Polymerization Products: The isopropenyl group can be susceptible to polymerization, especially in the presence of acid catalysts.
Q2: I observe a significant amount of unreacted benzyl alcohol in my crude product. How can I remove it?
A2: Unreacted benzyl alcohol can often be removed by a simple aqueous extraction. Benzyl alcohol has some solubility in aqueous base, which can be exploited for its removal.
A typical procedure involves:
-
Dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing the organic layer with a dilute aqueous sodium hydroxide (NaOH) solution. This will deprotonate the benzyl alcohol to a limited extent, increasing its solubility in the aqueous phase.
-
Separating the aqueous layer.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrating the solvent under reduced pressure.
For larger quantities or persistent contamination, column chromatography is an effective but more resource-intensive method.
Q3: My reaction mixture shows the presence of phenol as an impurity. What is the best way to remove it?
A3: Phenol is acidic and can be efficiently removed by extraction with a basic aqueous solution.
Here is a detailed protocol:
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution and shake vigorously.[1] The phenol will be converted to its water-soluble phenolate salt.[1]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction with the basic solution two to three more times to ensure complete removal.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
Q4: How can I remove dibenzyl ether from my product?
A4: Dibenzyl ether is often difficult to remove by simple extraction due to its similar properties to the desired this compound. The most effective methods for its removal are fractional distillation under reduced pressure or column chromatography. The choice between these two methods will depend on the boiling points of the two compounds and the scale of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time, temperature, or concentration of reactants. Consider a more effective catalyst if applicable. |
| Side reactions consuming starting materials. | Optimize reaction conditions (e.g., lower temperature to reduce self-condensation). In Williamson synthesis, ensure slow addition of the electrophile. | |
| Product decomposition. | Benzyl ethers can be sensitive to strong acids.[2] If using an acid catalyst, consider a milder one or shorter reaction times. Neutralize the reaction mixture promptly during workup. | |
| Presence of a High-Boiling Point Impurity | Formation of dibenzyl ether. | Purify by vacuum distillation or column chromatography. |
| Polymerization of the product. | Use a polymerization inhibitor if the reaction conditions are harsh. Purify via column chromatography, as the polymer will likely have a much lower Rf. | |
| Product is Unstable and Decomposes Upon Storage | Residual acid from the reaction. | Ensure the product is thoroughly washed with a basic solution (e.g., NaHCO₃) and water during workup to remove all traces of acid. |
| Presence of peroxides. | Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Consider adding a stabilizer like BHT. | |
| Formation of an Unexpected Acetal Byproduct | Reaction of unreacted alcohol with the vinyl ether product. | Use a stoichiometric excess of the vinylating agent. In purification, acetals can sometimes be hydrolyzed under acidic aqueous conditions, but this may also risk cleaving the desired vinyl ether. Distillation or chromatography are more reliable for separation. |
Experimental Protocols
Protocol 1: Removal of Phenolic Byproducts by Liquid-Liquid Extraction
This protocol describes the removal of acidic phenolic impurities from an organic reaction mixture.
Materials:
-
Crude reaction mixture dissolved in diethyl ether.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator.
Procedure:
-
Dissolve the crude product in a suitable volume of diethyl ether and transfer it to a separatory funnel.
-
Add an equal volume of the saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The top layer is the organic phase, and the bottom is the aqueous phase containing the sodium phenolate.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.
-
Wash the organic layer with an equal volume of brine to initiate the drying process.
-
Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Byproduct Removal
References
Technical Support Center: Improving Regioselectivity of Benzyl Isopropenyl Ether (BIPE) Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective protection of hydroxyl groups using benzyl isopropenyl ether (BIPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BIPE) and why is it used as a protecting group?
This compound (BIPE) is a reagent used to introduce the benzyl protecting group onto hydroxyl functionalities under acidic conditions. Unlike traditional benzylation methods that use benzyl halides under basic conditions, BIPE offers an alternative for substrates that are sensitive to bases. The reaction proceeds via an acid-catalyzed addition of the alcohol to the isopropenyl group, forming a stable benzyl ether.
Q2: What is the general mechanism for the acid-catalyzed protection of an alcohol with BIPE?
The protection of an alcohol with BIPE is an acid-catalyzed process. The reaction is initiated by the protonation of the isopropenyl ether, which generates a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the alcohol nucleophile. Subsequent deprotonation of the resulting oxonium ion yields the protected benzyl ether and acetone as a byproduct.
Q3: How does BIPE compare to other benzylating agents?
BIPE is part of a class of acid-catalyzed protecting group reagents. Its main advantage lies in its applicability to base-sensitive substrates. The following table provides a comparison with other common benzylating agents:
| Reagent | Conditions | Byproducts | Advantages | Disadvantages |
| Benzyl Bromide/Chloride | Basic (e.g., NaH, KOH) | Halide salts | High yielding, widely used | Not suitable for base-sensitive substrates |
| Benzyl Trichloroacetimidate | Acidic (e.g., TfOH, TMSOTf) | Trichloroacetamide | Milder than benzyl halides, good for complex molecules | Can be moisture-sensitive, requires stoichiometric activator |
| This compound (BIPE) | Acidic (e.g., PTSA, CSA) | Acetone | Mild conditions, suitable for base-sensitive substrates | Less commonly used, optimization may be required |
| 2-Benzyloxy-1-methylpyridinium triflate | Neutral (thermal) | Pyridinone | Neutral conditions, good for sensitive substrates | Reagent preparation required |
Q4: What factors primarily influence the regioselectivity of BIPE protection in polyols?
The regioselectivity of BIPE protection in polyols is influenced by a combination of steric and electronic factors. Generally, the reaction favors the most sterically accessible and/or the most nucleophilic hydroxyl group.
-
Steric Hindrance: Less sterically hindered primary alcohols tend to react faster than more hindered secondary or tertiary alcohols.
-
Electronic Effects: The acidity of the hydroxyl group can play a role. More acidic hydroxyls may be more nucleophilic under certain conditions. In carbohydrates, the anomeric hydroxyl group is often more reactive.
-
Catalyst: The choice and amount of acid catalyst can impact selectivity.
-
Solvent: The reaction solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a freshly opened or purified acid catalyst. Consider drying the catalyst if it is hygroscopic (e.g., PTSA monohydrate). |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 1-5 mol%). |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench the acid catalyst. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction. Gradually increase the temperature and monitor the reaction progress. |
| Sterically Hindered Alcohol | For very hindered alcohols, a longer reaction time or a stronger acid catalyst may be necessary. |
Issue 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can lead to the formation of the kinetic product or multiple products. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Inappropriate Catalyst | Different acid catalysts can exhibit different selectivities. Screen a variety of Brønsted acids (e.g., PTSA, CSA, pyridinium p-toluenesulfonate) or Lewis acids. |
| Solvent Effects | The choice of solvent can influence regioselectivity. Test a range of anhydrous solvents with varying polarities (e.g., dichloromethane, THF, acetonitrile, toluene). |
| Excess BIPE | Using a large excess of BIPE can lead to over-benzylation. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of BIPE for monoprotection. |
| Equilibration | The reaction may be reversible under the reaction conditions, leading to a mixture of regioisomers. Monitor the reaction over time to determine the optimal reaction time for the desired product. |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material | If the substrate is acid-sensitive, use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate) or add a proton sponge to buffer the reaction mixture. |
| Polymerization of BIPE | This can occur with strong acids or high temperatures. Use a lower catalyst loading and maintain a low reaction temperature. |
| Formation of an Acetal with Acetone Byproduct | If the substrate has a diol that can form a stable acetal, this may be a competing reaction. Consider using a different protecting group strategy if this is a major issue. |
Experimental Protocols
General Protocol for Regioselective Monobenzylation of a Diol with BIPE
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the diol (1.0 equiv.) and an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
-
Reaction Initiation:
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv.).
-
Stir the mixture for 10-15 minutes.
-
Slowly add this compound (1.1 equiv.) dropwise to the solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., a few drops of triethylamine or a saturated solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Visualizations
Technical Support Center: Scale-Up of Reactions Involving Benzyl Isopropenyl Ether
Welcome to the Technical Support Center for challenges in the scale-up of reactions involving benzyl isopropenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of transitioning laboratory-scale procedures to larger production environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges stem from the inherent reactivity of the isopropenyl group. Key issues include:
-
Uncontrolled Polymerization: The vinyl ether functionality is susceptible to both radical and cationic polymerization, which can be initiated by heat, acidic impurities, or light.[1][2]
-
Exothermic Reactions: Polymerization and other side reactions can be highly exothermic, leading to thermal runaways if not properly managed on a larger scale.
-
Byproduct Formation: Acid-catalyzed hydrolysis or decomposition can lead to the formation of benzyl alcohol and acetone.[1] Self-condensation of benzyl alcohol can also produce dibenzyl ether, particularly at elevated temperatures in the presence of an acid catalyst.
-
Purification Difficulties: Separating the desired product from oligomers, polymers, and other byproducts can be challenging at scale, often requiring specialized techniques like vacuum distillation.[3]
-
Thermal Instability: this compound can be sensitive to high temperatures, leading to degradation and the formation of impurities.
Q2: How can I prevent the polymerization of this compound during scale-up?
A2: Preventing unwanted polymerization is critical. Consider the following strategies:
-
Use of Inhibitors: Incorporate radical inhibitors such as hydroquinone, hydroquinone monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) into the reaction mixture and during storage.[4][5]
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Localized hot spots can initiate polymerization.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species.
-
Control of Acidic Impurities: Ensure all reactants, solvents, and equipment are free from acidic contaminants that can initiate cationic polymerization.[1]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exotherm Management: Implement robust cooling systems and consider controlled addition of reagents to manage the heat generated during the reaction.[6]
-
Pressure Management: Be aware of the potential for pressure buildup due to the formation of gaseous byproducts or solvent boiling in the event of an exotherm. Ensure reactors are equipped with appropriate pressure relief systems.
-
Handling of Flammable Materials: this compound and many common solvents are flammable. Use appropriate grounding and bonding to prevent static discharge and operate in a well-ventilated area away from ignition sources.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time. - Optimize reaction temperature. - Ensure efficient mixing to improve contact between reactants. |
| Side Reactions (e.g., Polymerization) | - Add a suitable polymerization inhibitor (e.g., MEHQ at 100-200 ppm). - Lower the reaction temperature. - Ensure the absence of acidic impurities. |
| Product Decomposition | - Avoid excessive heating during reaction and work-up. - Use vacuum distillation at the lowest possible temperature for purification. |
| Catalyst Deactivation | - If using a catalyst, ensure it is fresh and active. - Consider catalyst poisoning by impurities in the starting materials. |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Byproduct | Potential Cause | Prevention & Removal |
| Polymer/Oligomers | Uncontrolled radical or cationic polymerization. | - Add inhibitors (MEHQ, BHT). - Strict temperature control. - Purify by vacuum distillation to separate the monomer from non-volatile polymers. |
| Benzyl Alcohol & Acetone | Acid-catalyzed hydrolysis of the vinyl ether.[1] | - Neutralize any acidic catalysts or impurities promptly during work-up. - Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). |
| Dibenzyl Ether | Self-condensation of benzyl alcohol at high temperatures with an acid catalyst. | - Use milder reaction temperatures. - Remove benzyl alcohol from the product mixture, often through vacuum distillation. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Transetherification
This protocol describes a general procedure for the synthesis of this compound from benzyl alcohol and isopropenyl acetate, a common laboratory-scale method adapted for scale-up considerations.
Materials:
-
Benzyl alcohol
-
Isopropenyl acetate
-
Palladium(II) acetate
-
Sodium carbonate (anhydrous)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with benzyl alcohol, toluene, and a catalytic amount of hydroquinone.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Catalyst and Base Addition: Add anhydrous sodium carbonate followed by palladium(II) acetate.
-
Heating: Heat the mixture to a controlled temperature (e.g., 80-90 °C) with vigorous stirring.
-
Reagent Addition: Slowly add isopropenyl acetate to the reaction mixture over a period of 1-2 hours to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid catalyst and base. Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, ensuring the pot temperature remains as low as possible to prevent thermal degradation.
Protocol 2: Purification of this compound at Scale
This protocol outlines a method for purifying crude this compound, focusing on the removal of unreacted benzyl alcohol and polymeric byproducts.
Procedure:
-
Initial Treatment: To the crude this compound, add a small amount of a polymerization inhibitor (e.g., MEHQ).
-
Conversion of Unreacted Alcohol: A patented method suggests that unreacted alcohol can be converted to a higher-boiling acetal by adding a catalytic amount of a mild acid and stirring.[3] This acetal is then more easily separated by distillation.
-
Vacuum Distillation: Set up a fractional vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a low pressure to allow for distillation at a lower temperature.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities first.
-
Main Fraction: Collect the pure this compound at its boiling point under the given pressure.
-
Residue: High-boiling impurities, including the acetal (if formed) and any oligomers/polymers, will remain in the distillation flask.
-
-
Product Stabilization: Add a small amount of inhibitor to the collected pure product for storage.
Quantitative Data
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Benzyl Alcohol | 0.5 mol | 50 mol |
| Isopropenyl Acetate | 0.75 mol (1.5 eq) | 75 mol (1.5 eq) |
| Catalyst (Pd(OAc)₂) | 0.005 mol% | 0.005 mol% |
| Inhibitor (MEHQ) | 50-100 ppm | 100-200 ppm |
| Reaction Temperature | 85 °C | 80-85 °C (with controlled addition) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Impurity Profile Before and After Scale-Up Purification
| Impurity | Crude Product (Pilot Scale) | After Vacuum Distillation |
| Benzyl Alcohol | 2-5% | < 0.1% |
| Dibenzyl Ether | 0.5-1% | < 0.05% |
| Polymeric Residue | 1-3% | Not Detected |
| Product Purity | ~90-95% | > 99.5% |
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Logical workflow for scaling up this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]
- 4. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Benzyl Isopropenyl Ether for Acetal Protection vs. Other Benzyl Ether Protecting Groups
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For researchers, scientists, and drug development professionals, the benzyl ether and its derivatives are mainstays due to their general stability and reliable cleavage methods. This guide provides an objective comparison between the use of benzyl isopropenyl ether for the installation of the 2-benzyloxyprop-2-yl (BOP) acetal protecting group and traditional benzyl ether protecting groups, such as the benzyl (Bn) and p-methoxybenzyl (PMB) ethers. This comparison is supported by experimental data on their stability, protocols for their application, and their orthogonality in complex synthetic routes.
Introduction to Benzyl-Based Protecting Groups
Benzyl-type protecting groups are widely employed to mask the reactivity of alcohols. The standard benzyl (Bn) ether is known for its high stability across a wide range of acidic and basic conditions, making it a robust choice for lengthy synthetic sequences.[1] Its removal is typically achieved under reductive conditions, most commonly catalytic hydrogenolysis.[1] The p-methoxybenzyl (PMB) ether, an electron-rich analogue, exhibits similar stability to the Bn ether but can be selectively cleaved under oxidative conditions, offering a degree of orthogonality.[2]
In contrast, this compound is not a protecting group itself but a reagent used to introduce the 2-benzyloxyprop-2-yl (BOP) protecting group. The reaction of an alcohol with this compound under acidic catalysis forms a mixed acetal. This structural difference—an acetal versus an ether—fundamentally alters the group's chemical stability and methods of cleavage, providing a distinct set of advantages and disadvantages for the synthetic chemist.
Performance Comparison: Quantitative Data
The selection of a protecting group is often guided by its efficiency of installation and cleavage, as well as its stability under various reaction conditions. The following tables summarize the performance of the BOP group, installed via this compound, in comparison to the standard Bn and PMB ethers.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| BOP | This compound | p-TsOH (cat.), CH₂Cl₂ | Good to Excellent[3] | Mild acid (e.g., buffered acidic solutions, pH 4.9-6.8)[3] | High |
| Bn | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | 90 - 98[2] | H₂, Pd/C, EtOH/EtOAc | >95[1] |
| PMB | p-Methoxybenzyl chloride (PMBCl) | NaH, THF, 0 °C to rt | 90 - 98[2] | DDQ, CH₂Cl₂/H₂O or TFA | 85 - 95[2] |
Table 2: Stability of Benzyl-Type Protecting Groups under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaH, NaOH) | Oxidative Conditions (e.g., DDQ) | Reductive Conditions (H₂, Pd/C) | Fluoride Ion (e.g., TBAF) |
| BOP | Labile[3] | Stable[3] | Generally Stable[4] | Generally Stable[4] | Stable[3] |
| Bn | Stable[2] | Stable[2] | Stable[2] | Labile[1] | Stable |
| PMB | Labile[2] | Stable[2] | Labile[2] | Labile[2] | Stable |
Experimental Protocols
Detailed methodologies for the installation and removal of these protecting groups are crucial for their successful implementation in a synthetic strategy.
Protection of a Primary Alcohol with this compound (BOP Protection)
Objective: To protect a primary alcohol as a 2-benzyloxyprop-2-yl (BOP) ether.
Protocol:
-
Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add this compound (1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 equiv).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Deprotection of a BOP-Protected Alcohol
Objective: To cleave a BOP ether under mild acidic conditions.
Protocol:
-
Dissolve the BOP-protected alcohol in a suitable solvent system, such as a buffered solution with a pH between 4.9 and 6.8.[3]
-
Stir the reaction mixture at room temperature and monitor by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Protection of a Primary Alcohol with Benzyl Bromide (Bn Protection)
Objective: To protect a primary alcohol as a benzyl (Bn) ether.
Protocol:
-
Suspend sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether under neutral, reductive conditions.
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[1]
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to Benzyl Isopropenyl Ether and Silyl Ethers for Alcohol Protection
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For researchers, scientists, and drug development professionals, the choice of a suitable protecting group for alcohols can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison between benzyl isopropenyl ether and the widely used silyl ethers for alcohol protection, supported by experimental data and detailed protocols.
Introduction to Alcohol Protecting Groups
Alcohols are versatile functional groups, but their acidic proton and nucleophilic oxygen can interfere with many common organic reactions, such as those involving organometallics, strong bases, or hydrides.[1][2] Protecting groups are employed to temporarily mask the hydroxyl group, rendering it inert to specific reaction conditions.[3] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[4]
Benzyl ethers are a classic choice, known for their general stability to a wide range of acidic and basic conditions.[5][6] A lesser-known alternative, This compound , offers a unique acid-catalyzed method for protection.
Silyl ethers are currently the most common protecting groups for alcohols due to their ease of formation and the wide range of available reagents, which allows for fine-tuning of stability and selectivity.[1][4][7] Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[7][8]
Mechanism of Protection and Deprotection
This compound
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition mechanism. The protonated ether forms a resonance-stabilized carbocation, which is then attacked by the alcohol to form a new acetal-type protecting group, releasing acetone as a byproduct. Deprotection is typically achieved under mild acidic conditions, which hydrolyze the acetal back to the original alcohol.
Silyl Ethers
Silyl ethers are typically formed by reacting an alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base, such as imidazole or triethylamine, to neutralize the HCl byproduct.[8][9] The reaction is an SN2-type substitution at the silicon atom.[10] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally strong silicon-fluoride bond.[1] Acidic conditions can also be used for cleavage, with lability depending heavily on the steric bulk of the silyl group.[8][11]
Comparative Data
The selection of a protecting group is often dictated by its stability profile and the conditions required for its introduction and removal. The following tables summarize key quantitative data for this compound and various silyl ethers.
Table 1: Comparison of Protection Conditions
| Protecting Group | Reagents & Conditions | Typical Solvent | Typical Time | Typical Yield |
| This compound | This compound, cat. TsOH | Dichloromethane | 1-4 h | >90% |
| TBDMS | TBDMSCl, Imidazole | DMF | 12-24 h | >95%[12] |
| TIPS | TIPSCl, Imidazole | DMF | 12-48 h | >90% |
| TMS | TMSCl, Et₃N | Dichloromethane | 0.5-2 h | >95%[12] |
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Reagents & Conditions | Typical Solvent | Typical Time | Typical Yield |
| This compound | cat. TsOH, MeOH | Methanol | 1-3 h | >90% |
| TBDMS | TBAF (1.1 eq) | THF | 1-4 h | >95%[12] |
| TBDMS | 1 M HCl | Methanol | 2-8 h | >90%[12] |
| TIPS | TBAF (1.1 eq) | THF | 8-24 h | >90% |
| TMS | K₂CO₃ | Methanol | 0.5-1 h | >95% |
Table 3: Stability Profile of Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (H₂/Pd) | Organometallics |
| This compound | Labile | Stable | Stable | Labile | Stable |
| TBDMS/TIPS | Labile[5][8] | Stable[1] | Stable[1] | Stable[5] | Stable[1] |
| Benzyl Ether (for comparison) | Stable[5][6] | Stable[5] | Generally Stable | Labile[13][14] | Stable |
Note: Stability is relative and can be influenced by specific reagents and reaction conditions.
The relative stability of silyl ethers towards acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[7][11] This trend allows for selective deprotection. For instance, a TMS ether can often be cleaved in the presence of a TBDMS ether.[9]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMSCl
This protocol is based on the widely used Corey procedure.[9]
-
Materials : Primary alcohol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of a TBDMS Ether using TBAF
-
Materials : TBDMS-protected alcohol (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure :
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[12]
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol. Purification by chromatography may be necessary.
-
Visualization of Mechanisms and Workflows
Conclusion
The choice between this compound and silyl ethers depends critically on the overall synthetic strategy.
This compound serves as a useful, though less common, protecting group that is stable to basic conditions but readily cleaved by acid. Its primary liability is its sensitivity to reductive cleavage conditions that might be used for other transformations (e.g., debenzylation).
Silyl ethers offer unparalleled versatility.[15] The ability to tune their stability by varying the substituents on the silicon atom makes them ideal for complex syntheses requiring orthogonal protection strategies.[7][8] TBDMS and TIPS ethers, in particular, provide a robust and reliable protection that is stable to a wide array of non-acidic and non-fluoride-containing reagents, making them the workhorses of modern organic synthesis.[4] For most applications requiring robust, versatile, and selectively cleavable protection, silyl ethers, particularly TBDMS and TIPS, are the superior choice.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Diol Protection: Benzyl Isopropenyl Ether vs. Traditional Benzylidene Acetal Formation
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for diols is a critical determinant of success, particularly for researchers, scientists, and professionals in drug development. The benzylidene acetal is a widely employed protecting group for 1,2- and 1,3-diols, prized for its stability across a range of reaction conditions. While the traditional approach to its installation involves the acid-catalyzed reaction of a diol with benzaldehyde, alternative reagents such as benzyl isopropenyl ether offer distinct advantages.
This guide provides an objective comparison between the use of this compound (and analogous acetal exchange reagents) and the classical benzaldehyde-based method for the formation of benzylidene acetals. We will delve into the mechanistic differences, present comparative data, and provide detailed experimental protocols to inform your synthetic strategy.
Core Differences and Advantages
The primary distinction between the two methods lies in the reaction mechanism and byproducts. Traditional benzaldehyde-based protection is a direct acetalization, which generates water as a byproduct. This often necessitates the use of a Dean-Stark apparatus or other dehydrating agents to drive the reaction to completion.
In contrast, this compound serves as a precursor for a benzylidene acetal in a transketalization reaction. In this process, the ether reacts with the diol under acidic conditions to form the desired cyclic benzylidene acetal and acetone as the byproduct. The formation of a volatile organic byproduct that can be easily removed from the reaction mixture often leads to milder reaction conditions and simpler experimental setups. A similar, more commonly documented approach involves the use of benzaldehyde dimethyl acetal, which proceeds via a transacetalization mechanism, releasing methanol as a byproduct.
The advantages of the transacetalization/transketalization approach using reagents like this compound or benzaldehyde dimethyl acetal include:
-
Milder Reaction Conditions: Often proceeds at room temperature without the need for heating.
-
No Water Byproduct: Eliminates the need for azeotropic removal of water, simplifying the experimental apparatus.
-
Rapid Reactions: These reactions are often faster than traditional methods.
Quantitative Data Comparison
The following table summarizes the typical reaction conditions and reported yields for the formation of benzylidene acetals using both the traditional benzaldehyde method and the transacetalization method with benzaldehyde dimethyl acetal, which serves as a close analogue to using this compound.
| Feature | Traditional Method (Benzaldehyde) | Transacetalization Method (Benzaldehyde Dimethyl Acetal) |
| Reagents | Benzaldehyde, Diol | Benzaldehyde Dimethyl Acetal, Diol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) | Copper(II) triflate (Cu(OTf)₂) or p-TsOH |
| Solvent | Toluene or DMF | Acetonitrile or DMF |
| Temperature | Reflux (for azeotropic water removal) | Room temperature |
| Reaction Time | Several hours | Typically within 1 hour |
| Byproduct | Water | Methanol |
| Workup | Often requires neutralization and removal of dehydrating agent. | Simple quench with a mild base (e.g., Et₃N) and direct purification. |
| Typical Yields | Good to excellent, but can be substrate-dependent. | Generally high to excellent. |
Experimental Protocols
**Protocol 1: Traditional Formation of a Benzylidene Acetal
A Comparative Guide to the Orthogonality of Benzyl Isopropenyl Ether as a Hydroxyl Protecting Group
For researchers, scientists, and drug development professionals, the strategic selection and deployment of protecting groups are paramount in the successful execution of complex multi-step organic syntheses. The benzyl isopropenyl ether (BIPE), also known as 2-benzyloxy-1-propene, emerges as a valuable tool for the protection of hydroxyl groups, offering a unique set of conditions for its introduction and removal that provides orthogonality with several other widely used protecting groups.
This guide presents a comparative analysis of the BIPE protecting group, detailing its stability, methods for its installation and cleavage, and its compatibility with other common protecting groups such as silyl ethers, esters, and standard benzyl ethers. The information is supported by experimental data and protocols to facilitate its application in sophisticated synthetic strategies.
Introduction to this compound (BIPE)
This compound serves as a protective shield for alcohols, converting them into acetals. This transformation temporarily masks the reactivity of the hydroxyl group, allowing for chemical modifications at other positions of a complex molecule. The utility of a protecting group is defined by its ease of introduction and removal, as well as its stability under a variety of reaction conditions, a concept known as orthogonality.
The protection of an alcohol with BIPE is typically achieved under neutral conditions, a significant advantage when dealing with acid- or base-sensitive substrates. The deprotection can be effected through catalytic hydrogenation, also under neutral conditions, or by acid-catalyzed hydrolysis. This dual mode of cleavage provides flexibility in synthetic planning.
Comparative Stability and Orthogonality
The key to the utility of BIPE lies in its distinct stability profile compared to other common protecting groups. This allows for the selective removal of one group while others remain intact, a cornerstone of modern synthetic chemistry.
| Protecting Group | BIPE (2-Benzyloxy-1-propene) | Silyl Ethers (e.g., TBS, TIPS) | Esters (e.g., Acetate, Benzoate) | Benzyl Ethers (Bn) |
| Stable To | Strong bases (e.g., 1M NaOH), Nucleophiles (e.g., RLi, Grignards), some reducing agents (e.g., LiAlH₄, DIBAL-H).[1] | Catalytic hydrogenation, basic conditions (for bulkier silyl groups). | Catalytic hydrogenation, mildly acidic conditions. | Strong bases, nucleophiles, many oxidizing and reducing agents. |
| Labile To | Catalytic hydrogenation (Pd/C, H₂), Acidic conditions (e.g., 1M AcOH).[1] | Fluoride sources (e.g., TBAF), acidic conditions. | Basic hydrolysis (saponification), acidic hydrolysis. | Catalytic hydrogenation (Pd/C, H₂), strong acids. |
Table 1. Comparative Stability of BIPE and Other Common Hydroxyl Protecting Groups.
Orthogonality with Silyl Ethers
Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are a mainstay in organic synthesis, prized for their straightforward introduction and their selective cleavage with fluoride-based reagents. The BIPE group is stable to the conditions used to remove silyl ethers. For instance, a TBS group can be cleaved using tetrabutylammonium fluoride (TBAF) without affecting a BIPE-protected alcohol. Conversely, the BIPE group can be removed by catalytic hydrogenation in the presence of a silyl ether.
Orthogonality with Esters
Ester protecting groups, like acetate (Ac) and benzoate (Bz), are typically removed by hydrolysis under basic conditions (saponification). The BIPE group is stable to these conditions, allowing for the selective deprotection of an ester in the presence of a BIPE-protected hydroxyl group.[1] This orthogonality is particularly useful in the synthesis of polyol-containing natural products where differential protection is required.
Orthogonality with Benzyl Ethers
Both BIPE and standard benzyl (Bn) ethers are susceptible to cleavage by catalytic hydrogenolysis. However, the palladium-catalyzed introduction of the BIPE group proceeds under neutral conditions that do not affect existing benzyl ethers. While achieving selective hydrogenolytic cleavage between BIPE and Bn ethers can be challenging, the different sensitivities to acid provide a clear orthogonal relationship. BIPE, as an acetal, is readily cleaved under mild acidic conditions (e.g., aqueous acetic acid) that leave a standard benzyl ether intact.[1]
Experimental Protocols
Detailed methodologies for the protection of an alcohol with BIPE and its subsequent deprotection are provided below.
Protection of a Primary Alcohol with this compound
Objective: To protect a primary hydroxyl group using BIPE under neutral conditions.
Protocol:
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add 2-benzyloxy-1-propene (1.2 mmol).
-
Add a catalytic amount of dichloro(1,5-cyclooctadiene)palladium(II) (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel and the solvent removed under reduced pressure to yield the protected alcohol.[1]
Deprotection of a BIPE-Protected Alcohol via Hydrogenolysis
Objective: To cleave a BIPE protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the BIPE-protected alcohol (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[1]
Visualizing the Workflow
The following diagrams illustrate the protection and deprotection schemes for the BIPE group.
Conclusion
The this compound protecting group offers a valuable orthogonal strategy for the protection of hydroxyl groups. Its introduction under neutral conditions and its distinct cleavage pathways—catalytic hydrogenolysis or mild acid hydrolysis—provide synthetic chemists with a versatile tool for the construction of complex molecules. The demonstrated orthogonality with common protecting groups such as silyl ethers and esters underscores its utility in modern organic synthesis, enabling the selective manipulation of functional groups and facilitating the efficient assembly of intricate molecular architectures.
References
Navigating the Terrain of Lewis Acids: A Comparative Guide to the Stability of Benzyl Isopropenyl Ether and Other Alcohol Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. The stability of these temporary shields under a variety of reaction conditions, particularly in the presence of Lewis acids, dictates their utility. This guide presents a comparative analysis of the stability of benzyl isopropenyl ether alongside other commonly employed alcohol protecting groups, offering experimental insights to inform strategic synthetic planning.
The this compound (BIE) protecting group presents a unique combination of a benzyl ether and a vinyl ether functionality. While benzyl ethers are recognized for their general robustness towards a range of acidic and basic conditions, vinyl ethers are characteristically susceptible to acid-catalyzed cleavage.[1][2] This dual nature necessitates a careful evaluation of the BIE group's stability, especially in the context of reactions mediated by Lewis acids, which are indispensable reagents in modern organic synthesis.
Comparative Stability Analysis
The stability of an alcohol protecting group in the presence of Lewis acids is a critical consideration for its application in complex synthetic routes. Below is a summary of the relative stability of this compound and other common protecting groups when exposed to various Lewis acids. It is important to note that the reactivity of a Lewis acid is highly dependent on the substrate, solvent, temperature, and reaction time.
Table 1: Relative Stability of Common Alcohol Protecting Groups in the Presence of Lewis Acids
| Protecting Group | Type | Relative Stability to Lewis Acids | Typical Cleavage Conditions |
| This compound (BIE) | Acetal/Vinyl Ether | Low | Expected to be highly sensitive to even mild Lewis acids due to the vinyl ether moiety. |
| Benzyl (Bn) | Ether | High | Generally stable, but can be cleaved by strong Lewis acids like BBr₃, FeCl₃, or SnCl₄, often at elevated temperatures.[3][4][5] |
| tert-Butyldimethylsilyl (TBS) | Silyl Ether | Moderate to High | Stability is sterically influenced. Generally more stable than acetals but can be cleaved by Lewis acids, especially in the presence of a nucleophilic source. |
| Triisopropylsilyl (TIPS) | Silyl Ether | High | Increased steric bulk provides greater stability against Lewis acids compared to TBS. |
| Methoxymethyl (MOM) | Acetal | Low | Readily cleaved by a variety of Lewis acids under mild conditions.[6] |
| Tetrahydropyranyl (THP) | Acetal | Low | Similar to MOM, it is highly susceptible to cleavage by Lewis acids.[2] |
Experimental Insights and Protocols
Precise, quantitative, side-by-side comparisons of this compound with other protecting groups under a standardized set of Lewis acid conditions are not extensively documented in the literature. However, the known acid lability of vinyl ethers strongly suggests that the BIE group would be among the most sensitive to Lewis acid-mediated cleavage. The cleavage mechanism is initiated by the coordination of the Lewis acid to the ether oxygen, followed by the formation of a stabilized carbocation.
For researchers seeking to validate the stability of a protecting group in the presence of a specific Lewis acid, a general experimental protocol can be followed.
General Protocol for Testing Protecting Group Stability
-
Substrate Preparation: Prepare a solution of the protected alcohol in a dry, inert solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).
-
Reaction Setup: Cool the solution to a specific temperature (e.g., 0 °C or -78 °C).
-
Reagent Addition: Add a stoichiometric or catalytic amount of the Lewis acid of interest.
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Upon completion or at designated time points, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate, water).
-
Analysis: Isolate and quantify the starting material and the deprotected alcohol to determine the extent of cleavage.
Visualizing the Experimental Workflow
The logical flow of a typical experiment to assess the stability of a protecting group can be represented diagrammatically.
Caption: Workflow for Lewis acid stability testing of a protecting group.
Signaling Pathway of Lewis Acid-Catalyzed Deprotection
The cleavage of an ether-based protecting group by a Lewis acid generally follows a well-understood pathway involving the activation of the ether oxygen.
Caption: General pathway for Lewis acid-mediated deprotection of an alcohol.
Conclusion
The selection of an appropriate alcohol protecting group is a critical decision in the design of a synthetic route. While this compound may offer advantages in specific contexts, its inherent vinyl ether structure renders it highly susceptible to cleavage by Lewis acids. In contrast, traditional benzyl ethers and sterically hindered silyl ethers such as TIPS offer significantly greater stability. For reactions requiring the use of Lewis acids, a careful evaluation of the stability of all protecting groups present in the molecule is essential to avoid unintended deprotection and ensure the successful synthesis of the target compound. Researchers are encouraged to perform stability tests under their specific reaction conditions to make the most informed choices for their synthetic endeavors.
References
A Comparative Guide to Deprotection Methods for Benzyl Isopropenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Comparison of Deprotection Methods
The selection of a deprotection method for benzyl isopropenyl ether is critically dependent on the desired selectivity, functional group tolerance, and reaction conditions. The isopropenyl moiety's susceptibility to reduction, oxidation, and acid-catalyzed reactions necessitates a careful choice of reagents and conditions.
| Deprotection Method | Reagents/Catalyst | Compatibility with Isopropenyl Group | General Reaction Conditions | Potential Side Reactions/Drawbacks |
| Catalytic Hydrogenolysis | H₂, Pd/C | Potentially problematic. Risk of double bond reduction.[1] Selectivity may be achieved with specific catalysts or additives.[2] | Neutral pH, room temperature, H₂ atmosphere.[3] | Reduction of the isopropenyl double bond. Ring hydrogenation with Pt or Rh catalysts.[4] |
| Acid-Catalyzed Cleavage | BCl₃·SMe₂ | Reported to be compatible with alkenes and alkynes.[5] | Anhydrous, often cryogenic temperatures (-78 °C to rt).[6] | Potential for acid-catalyzed side reactions of the isopropenyl group (e.g., hydration, polymerization). |
| Oxidative Deprotection (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Compatible with alkenes, especially under visible-light irradiation.[7] | Anhydrous or aqueous biphasic conditions, often with visible light irradiation.[2] | Over-oxidation or reaction with other electron-rich functional groups. |
| Oxidative Deprotection (Ozone) | O₃, then reductive or oxidative workup | Likely to cleave the isopropenyl double bond. | Low temperature (-78 °C).[8] | Ozonolysis of the isopropenyl group is expected. |
Experimental Protocols
The following are generalized experimental protocols for the deprotection of benzyl ethers that demonstrate compatibility with unsaturated groups. Note: These protocols should be considered as starting points and may require optimization for this compound.
Acid-Catalyzed Deprotection using Boron Trichloride-Dimethyl Sulfide Complex (BCl₃·SMe₂)
This method is advantageous for substrates with functional groups sensitive to hydrogenation.[5]
Protocol:
-
Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl₃·SMe₂ (2-3 equivalents) in anhydrous DCM to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) with Visible Light Irradiation
This method offers excellent chemoselectivity for the benzyl group in the presence of various functional groups, including alkenes.[7]
Protocol:
-
Dissolve the this compound (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.5 equivalents) to the solution.
-
Irradiate the reaction mixture with a visible light source (e.g., a household fluorescent lamp or a specific wavelength LED array) at room temperature.
-
Monitor the reaction progress by TLC. The reaction mixture will typically change color as the DDQ is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the hydroquinone byproduct.
Selective Catalytic Hydrogenolysis
While standard catalytic hydrogenolysis can reduce the isopropenyl double bond, the use of specific catalysts or additives can sometimes achieve selectivity.[2] This method should be approached with caution and carefully monitored.
Protocol:
-
Dissolve the this compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene).
-
Add a palladium catalyst (e.g., 10% Pd/C, typically 5-10 mol% by weight). The choice of catalyst and solvent can significantly influence selectivity.[4]
-
If using a hydrogen transfer reagent, add a hydrogen donor such as 1,4-cyclohexadiene (excess) or ammonium formate (excess).[2]
-
Alternatively, purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress carefully by TLC or GC/MS to check for the reduction of the isopropenyl group.
-
Upon completion of the benzyl ether cleavage and before significant reduction of the double bond, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow and Signaling Pathways
The selection of an appropriate deprotection method is a critical step in the synthetic workflow. The following diagram illustrates a logical approach to choosing a method for the deprotection of this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Benzyl isopropenyl ether: a comparative analysis of its role in modern organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of reagents, and allow for orthogonal deprotection in the presence of other protected functional groups. This guide provides a comparative analysis of benzyl isopropenyl ether and other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Introduction to this compound
This compound is a protective agent for hydroxyl groups, combining the features of a benzyl ether and a vinyl ether. While less documented in readily available literature than more common protecting groups, its structure suggests a unique reactivity profile. The isopropenyl ether moiety is anticipated to be labile under mild acidic conditions, analogous to other vinyl ethers like ethyl vinyl ether, offering a deprotection strategy orthogonal to the hydrogenolysis or oxidative cleavage typical for standard benzyl ethers.
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is dictated by the specific demands of the synthetic route, including the pH stability of the substrate, the presence of other functional groups, and the desired deprotection strategy. This section compares this compound (based on the expected reactivity of vinyl ethers) with other widely used protecting groups.
Data Presentation: Quantitative Comparison
The following tables summarize typical conditions and yields for the protection and deprotection of primary alcohols with various common protecting groups. It is important to note that reaction times and yields can vary based on the specific substrate and reaction scale.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagent | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| This compound | This compound | Acid catalyst (e.g., PTSA) | CH₂Cl₂ | N/A | N/A |
| Benzyl (Bn) | Benzyl Bromide (BnBr) | NaH | THF | 4-12 | >90 |
| p-Methoxybenzyl (PMB) | PMB-Cl | NaH | DMF | 2-6 | >90 |
| t-Butyldimethylsilyl (TBS) | TBS-Cl | Imidazole | DMF | 1-4 | >95 |
| Triisopropylsilyl (TIPS) | TIPS-Cl | Imidazole | DMF | 2-8 | >95 |
| Methoxymethyl (MOM) | MOM-Cl | DIPEA | CH₂Cl₂ | 1-3 | >90 |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) | PTSA (cat.) | CH₂Cl₂ | 0.5-2 | >95 |
| Acetyl (Ac) | Acetic Anhydride | Pyridine | CH₂Cl₂ | 0.5-1 | >98 |
N/A: Specific, validated experimental data for this compound is not widely available in the surveyed literature. Conditions are predicted based on general procedures for vinyl ether formation.
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents | Solvent | Time (h) | Typical Yield (%) |
| This compound | Mild Acid (e.g., AcOH) | THF/H₂O | N/A | N/A |
| Benzyl (Bn) | H₂, Pd/C (10%) | MeOH or EtOH | 1-16 | >95 |
| p-Methoxybenzyl (PMB) | DDQ or CAN | CH₂Cl₂/H₂O | 0.5-2 | >90 |
| t-Butyldimethylsilyl (TBS) | TBAF (1M) | THF | 0.5-2 | >95 |
| Triisopropylsilyl (TIPS) | TBAF (1M) | THF | 1-4 | >95 |
| Methoxymethyl (MOM) | cat. HCl | MeOH | 1-4 | >90 |
| Tetrahydropyranyl (THP) | cat. PTSA | MeOH | 0.5-2 | >95 |
| Acetyl (Ac) | K₂CO₃ | MeOH/H₂O | 0.5-1 | >95 |
N/A: Specific, validated experimental data for this compound is not widely available in the surveyed literature. Conditions are predicted based on general procedures for vinyl ether cleavage.
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols with common protecting groups are provided below.
Protection of a Primary Alcohol with Benzyl Bromide (Bn-Cl)
Objective: To protect a primary alcohol as its benzyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to regenerate the alcohol.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protection of a Primary Alcohol with TBS-Cl
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature, add TBS-Cl.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of a TBS Ether with TBAF
Objective: To cleave a TBS ether to regenerate the alcohol.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The strategic application of orthogonal protecting groups is crucial in the synthesis of complex molecules with multiple functional groups. The following diagrams illustrate the concept of orthogonal deprotection and a typical experimental workflow.
Caption: Orthogonal deprotection strategy.
Caption: General experimental workflow.
Conclusion
The selection of an appropriate protecting group is a multifaceted decision that significantly impacts the efficiency and success of a synthetic campaign. While classic protecting groups like benzyl and silyl ethers are well-characterized and reliable, the exploration of novel protecting groups is essential for advancing synthetic capabilities. Based on its structure, this compound presents an intriguing option for the protection of alcohols, potentially offering a mild, acid-labile deprotection pathway. However, the lack of comprehensive experimental data necessitates further investigation to fully elucidate its stability profile and synthetic utility. This guide provides a framework for comparing and selecting alcohol protecting groups based on currently available information, empowering researchers to make informed decisions in the design and execution of complex organic syntheses.
Assessing the acid lability of benzyl isopropenyl ether compared to other enol ethers
For researchers, scientists, and drug development professionals, the selection of protecting groups and reactive intermediates with predictable stability is a critical factor in the successful design and execution of synthetic strategies. Enol ethers are versatile intermediates, and their susceptibility to acid-catalyzed hydrolysis is a key characteristic influencing their application. This guide provides a comparative assessment of the acid lability of benzyl isopropenyl ether relative to other common enol ethers, supported by established mechanistic principles and detailed experimental protocols for lability determination.
The acid-catalyzed hydrolysis of enol ethers is a well-established reaction that proceeds through a rate-determining protonation of the β-carbon of the double bond. This leads to the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom. Subsequent attack by water and collapse of the hemiacetal intermediate yields a ketone or aldehyde and the corresponding alcohol. The stability of the carbocation intermediate is a primary determinant of the hydrolysis rate.
Comparative Lability: Structural and Electronic Effects
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the established principles governing enol ether hydrolysis. The rate of hydrolysis is significantly influenced by the electronic and steric nature of the substituents on both the vinylic and alkoxy moieties.
For alkyl vinyl ethers, the rate of acid-catalyzed hydrolysis increases with the electron-donating ability and steric bulk of the alkyl group. The established order of reactivity is:
tert-butyl vinyl ether > isopropyl vinyl ether > ethyl vinyl ether > methyl vinyl ether [1]
This trend is attributed to the greater stabilization of the carbocation intermediate by more electron-releasing and sterically bulky alkyl groups.
In the case of this compound, the benzyl group (C₆H₅CH₂-) attached to the ether oxygen is expected to have a modest electron-withdrawing inductive effect compared to a simple alkyl group, which would slightly destabilize the carbocation intermediate and thus decrease the rate of hydrolysis relative to isopropyl isopropenyl ether. However, the potential for hyperconjugation and resonance effects involving the phenyl ring could play a complex role.
The isopropenyl group (CH₂=C(CH₃)-) itself, with the methyl group on the α-carbon, contributes to stabilizing the carbocation intermediate through hyperconjugation, making it generally more reactive towards hydrolysis than the corresponding vinyl ethers.
Based on these principles, the predicted order of acid lability for a selection of enol ethers is presented in Table 1.
Data Presentation
| Enol Ether | Structure | Predicted Relative Rate of Hydrolysis | Key Influencing Factors |
| tert-Butyl Isopropenyl Ether | CH₂=C(CH₃)O-tBu | Highest | Strong electron-donating and sterically bulky t-butyl group provides maximum stabilization of the carbocation. |
| Isopropyl Isopropenyl Ether | CH₂=C(CH₃)O-iPr | High | Electron-donating isopropyl group stabilizes the carbocation. |
| This compound | CH₂=C(CH₃)OCH₂Ph | Moderate | The benzyl group is less electron-donating than alkyl groups, leading to slightly lower carbocation stability. |
| Ethyl Isopropenyl Ether | CH₂=C(CH₃)OEt | Moderate | The ethyl group is a moderate electron-donating group. |
| Methyl Isopropenyl Ether | CH₂=C(CH₃)OMe | Lowest | The methyl group provides the least carbocation stabilization among the alkyl ethers listed. |
Table 1. Predicted Relative Acid Lability of this compound and Other Enol Ethers. The relative rates are predicted based on the electronic and steric effects of the alkoxy group on the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis.
Experimental Protocols
To empirically determine and compare the acid lability of this compound and other enol ethers, the following experimental protocols can be employed. The progress of the hydrolysis reaction, which yields acetone and the corresponding alcohol, can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectroscopy.
Protocol 1: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the enol ether reactant and the appearance of the alcohol and ketone products.
Materials:
-
Enol ether substrate (e.g., this compound)
-
Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)
-
Acid catalyst (e.g., DCl or a suitable buffer)
-
Internal standard (e.g., trimethylsilyl propionate (TSP) or a non-reactive compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the enol ether and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add a known volume of the stock solution.
-
Initiate the reaction by adding a known concentration of the acid catalyst at a controlled temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the enol ether (e.g., vinylic protons) and one of the products (e.g., the methyl protons of acetone) relative to the internal standard.
-
Plot the concentration of the enol ether versus time and fit the data to a first-order or pseudo-first-order rate equation to determine the rate constant (k).
Data Analysis: The rate constant for the hydrolysis of each enol ether can be calculated and compared to determine their relative acid labilities.
Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectroscopy
This method is suitable if the enol ether or one of the products has a distinct UV-Vis absorbance profile that changes over the course of the reaction. For simple alkyl and benzyl enol ethers that do not have a strong chromophore, this method may be less direct than NMR. However, if a chromophoric group is present in the molecule, this can be a very sensitive method. Assuming the enol ether has a measurable absorbance at a wavelength where the products do not absorb significantly (or vice versa), the change in absorbance can be followed over time.
Materials:
-
Enol ether substrate
-
Aqueous buffer of desired pH
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the enol ether in a suitable solvent (e.g., acetonitrile).
-
Determine the wavelength of maximum absorbance (λ_max) for the enol ether.
-
In a quartz cuvette, add the aqueous buffer and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the enol ether stock solution into the cuvette and mix rapidly.
-
Monitor the decrease in absorbance at the λ_max of the enol ether at regular time intervals.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
Mandatory Visualization
The mechanism of acid-catalyzed hydrolysis of an enol ether is a fundamental process in organic chemistry. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: Acid-catalyzed hydrolysis of an enol ether.
The provided DOT script visualizes the sequential steps of the reaction, starting from the protonation of the enol ether to the final formation of the carbonyl compound and alcohol. This logical workflow is essential for understanding the factors that influence the reaction rate, such as the stability of the carbocation intermediate. The color-coded nodes and clear labeling enhance the readability and comprehension of the pathway for scientific audiences.
References
Benchmarking Benzyl Isopropenyl Ether: A Comparative Guide for Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and overall success of a synthetic route. Benzyl isopropenyl ether has emerged as a valuable reagent for the protection of alcohols, offering a unique profile of reactivity and stability. This guide provides an objective comparison of the performance of this compound with other commonly employed hydroxyl protecting groups, supported by available experimental data and detailed methodologies.
Introduction to this compound as a Protecting Group
This compound, chemically known as 2-benzyloxypropene, serves as a precursor to the 2-benzyloxy-2-propyl (BOP) protecting group. The protection of an alcohol is achieved through the acid-catalyzed addition of the alcohol to the double bond of this compound, forming a stable acetal. This protecting group is characterized by its sensitivity to acidic conditions, allowing for its selective removal, while exhibiting stability under basic and other common reaction conditions.
Performance Comparison with Alternative Protecting Groups
The efficacy of a protecting group is assessed based on several factors, including the ease and efficiency of its introduction and removal, its stability under various reaction conditions, and its orthogonality with other protecting groups present in the molecule. Here, we compare the BOP group with two widely used protecting groups: the standard benzyl (Bn) ether and the tert-butyldimethylsilyl (TBDMS) ether.
Data Presentation
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Key Stability Characteristics |
| 2-Benzyloxy-2-propyl (BOP) | This compound, cat. acid (e.g., p-TsOH) | Good to Excellent | Mild acid (e.g., p-TsOH in MeOH/H₂O) | High | Stable to basic, reductive, and oxidative conditions. Labile to acid. |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH) | 87-100[1] | Catalytic Hydrogenolysis (H₂, Pd/C) | 67-100[1] | Very stable to acidic and basic conditions. Cleaved by reduction.[2][3] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | High | Fluoride source (e.g., TBAF) or acid | High | Stable to basic and mild acidic conditions. Labile to strong acid and fluoride. |
Stability and Orthogonality
The BOP protecting group belongs to the family of acetal protecting groups, which are known for their lability under acidic conditions.[4] The stability of the BOP group is influenced by the electron-withdrawing nature of the benzyloxy group, which makes it more stable than some other alkoxy acetals. This tunable stability allows for selective deprotection in the presence of more acid-sensitive groups.
In contrast, the benzyl (Bn) group is exceptionally robust and is typically removed under reductive conditions (catalytic hydrogenolysis).[2][3][5] This provides excellent orthogonality with the acid-labile BOP group. A TBDMS ether, another popular choice, is cleaved by fluoride ions or acidic conditions.[6] Careful selection of deprotection conditions allows for the selective removal of a BOP group in the presence of a TBDMS group, and vice versa.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protection of a Primary Alcohol with this compound (BOP Protection)
Objective: To protect a primary hydroxyl group as a 2-benzyloxy-2-propyl (BOP) ether.
Protocol:
-
Dissolve the primary alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add this compound (1.2 equiv).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Deprotection of a BOP-Protected Alcohol
Objective: To cleave a BOP ether protecting group under mild acidic conditions.
Protocol:
-
Dissolve the BOP-protected alcohol in a mixture of a protic solvent (e.g., methanol) and water.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Protection of a Primary Alcohol with Benzyl Bromide (Bn Protection)
Objective: To protect a primary hydroxyl group as a benzyl (Bn) ether.
Protocol:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify by flash column chromatography.
Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[6]
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]
Mandatory Visualizations
Caption: Workflow for selecting and using a hydroxyl protecting group.
Caption: Orthogonality of protecting groups under various conditions.
References
Safety Operating Guide
Proper Disposal of Benzyl Isopropenyl Ether: A Procedural Guide
The proper disposal of benzyl isopropenyl ether is critical for ensuring laboratory safety and environmental protection. As a combustible liquid, this chemical requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety and Handling
Before handling this compound, it is imperative to implement proper safety measures. The substance is a Category 4 combustible liquid, meaning it can ignite when exposed to flames or hot surfaces.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a closed system or local exhaust ventilation to prevent the generation of vapor or mist.
-
Ensure a safety shower and eye bath are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses. A face shield may be necessary depending on the situation.
-
Hand Protection: Chemical-resistant protective gloves are required.
-
Skin and Body Protection: Wear protective clothing and boots as needed.
-
Respiratory Protection: If vapors are generated, use a vapor respirator in accordance with local and national regulations.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Keep the chemical away from flames, hot surfaces, and other sources of ignition. Do not smoke in the handling area.[1]
-
Take measures to prevent the buildup of electrostatic charge.
-
Use explosion-proof equipment.
-
Wash hands and face thoroughly after handling.
Hazard Identification and Classification
Understanding the hazards associated with this compound is fundamental to its safe disposal. The primary hazard is its flammability.
| Hazard Classification | Details | Source |
| Physical Hazard | Flammable Liquid, Category 4 (Combustible liquid) | |
| Health Hazards | Not classified | |
| Environmental Hazards | Not classified | |
| Signal Word | Warning | |
| Hazard Statement | H227: Combustible liquid | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in compliance with local, regional, and national regulations. It is classified as a chemical waste and cannot be disposed of in regular trash or down the sewer system.[2]
Experimental Protocol: Waste Segregation and Collection
-
Designation as Waste: A chemical is considered waste once it is no longer intended for use.[3] Do not accumulate excessive amounts of unwanted chemicals.
-
Container Selection:
-
Labeling:
-
As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][4]
-
The label must clearly state "Hazardous Waste."[2]
-
Include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[2]
-
For mixtures, list each chemical component and its approximate quantity.[2]
-
Fill in the date of waste generation, place of origin (e.g., lab room number), and the Principal Investigator's name and contact information.[2]
-
-
Storage:
Disposal Procedure
-
Consult Authorities: The primary method of disposal is to consult your local or regional authorities and your institution's EHS office.[2] They will provide specific instructions for your location.
-
Arrange for Pickup: Contact your EHS department to arrange for the collection of the hazardous waste.[4] Do not transport hazardous waste yourself.[4] EHS will typically review a submitted list of chemicals before pickup.[2]
-
Incineration: A potential disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber system. This must be performed by a licensed and approved waste disposal facility.
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. An empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent.[4] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3][4]
Accidental Release and Spill Measures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: For a large spill, contain it by bunding. Prevent the product from entering drains.
-
Absorption: Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust.
-
Collection and Disposal: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal. This collected waste must be treated as hazardous and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzyl isopropenyl ether
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl isopropenyl ether, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-Benzyloxy-1-propene, Isopropenyl Benzyl Ether
-
CAS Number: 32783-20-3[1]
Hazard Summary: this compound is classified as a combustible liquid (Category 4).[1] While not classified for health or environmental hazards, it is crucial to avoid contact with skin, eyes, and clothing.[1] It is stable under proper conditions but should be stored away from incompatible materials such as oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to use this equipment to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side-shields conforming to EN166 or NIOSH approved.[2] A face-shield may be required in some situations.[1] |
| Hand Protection | Protective Gloves | Nitrile rubber gloves are recommended. Inspect gloves prior to use.[2][3] |
| Respiratory | Vapor Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[1][4] |
| Body Protection | Protective Clothing | Lab coat or impervious clothing to prevent skin exposure.[1][2] Protective boots may be required.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the laboratory, put on a lab coat, followed by safety glasses with side shields. The last items to be donned are gloves.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and eye bath are readily accessible.[1]
2. Handling:
-
Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded. Use only non-sparking tools.[4]
-
Avoiding Incompatibilities: Keep away from open flames, hot surfaces, and sources of ignition.[4] Store away from oxidizing agents.[1]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent such as dry sand or earth and place it in a suitable, closed container for disposal.[1]
3. Disposal Plan:
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Method: Disposal should be in accordance with local, regional, and national regulations.[1] Chemical incineration with an afterburner and scrubber system may be a suitable method.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[5]
First Aid Procedures:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
